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  • Product: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol
  • CAS: 220708-01-0

Core Science & Biosynthesis

Foundational

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol synthesis pathway

This technical guide details the synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , a functionalized internal alkyne often utilized as a "warhead" fragment in covalent kinase inhibitors or as a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , a functionalized internal alkyne often utilized as a "warhead" fragment in covalent kinase inhibitors or as a key intermediate in the synthesis of heterocycles like indoles and isocoumarins.[1]

The chosen pathway prioritizes atom economy and scalability , utilizing a direct Sonogashira cross-coupling strategy.

Executive Summary

  • Target Molecule: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol[1]

  • CAS Number: 220708-01-0[1]

  • Primary Methodology: Sonogashira Cross-Coupling[1][2][3][4]

  • Key Challenge: Preventing the Glaser homocoupling of propargyl alcohol and ensuring regioselectivity on the aryl ring.

  • Yield Expectation: 85–95% (Optimized)

Retrosynthetic Analysis

The most logical disconnection is at the


 bond connecting the alkyne to the aromatic ring. This indicates a transition-metal-catalyzed cross-coupling between a 4-fluoro-3-methylphenyl halide and propargyl alcohol.[1]

Retrosynthesis Target Target Molecule 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Precursors Precursors 4-Fluoro-3-methyliodobenzene + Propargyl Alcohol Target->Precursors Sonogashira Disconnection

Figure 1: Retrosynthetic disconnection revealing the aryl iodide and propargyl alcohol building blocks.

Precursor Synthesis: The "Sandmeyer" Route

Note: While 4-Fluoro-3-methyliodobenzene is commercially available, in-house synthesis from the cheaper aniline precursor ensures supply chain independence and quality control.[1]

Reaction: Conversion of 4-Fluoro-3-methylaniline to 4-Fluoro-3-methyliodobenzene.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Fluoro-3-methylaniline 1.0Starting Material
NaNO₂ 1.1Diazotization Agent
HCl (conc.) 2.5Acid Source
KI (aq) 1.2Iodinating Agent
Protocol
  • Diazotization: Suspend the aniline in concentrated HCl/water (1:1) and cool to 0–5°C in an ice bath.

  • Addition: Dropwise add an aqueous solution of NaNO₂. Maintain temperature <5°C to prevent decomposition of the diazonium salt.[1] Stir for 30 min.

  • Iodination: Slowly add a solution of Potassium Iodide (KI) in water.[1] Caution: Vigorous evolution of nitrogen gas will occur.

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Extract with ethyl acetate, wash with sodium thiosulfate (to remove excess iodine), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes) yields the aryl iodide as a pale yellow oil.[1]

Primary Synthesis: Sonogashira Coupling

This is the core transformation.[1] The use of the iodide (vs. bromide) allows for milder conditions (lower temperature), reducing the risk of propargyl alcohol polymerization.

Mechanism & Catalytic Cycle

The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle.[1] The copper activates the alkyne (forming a copper acetylide), which then transmetallates onto the oxidative addition complex formed by Palladium and the aryl iodide.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation Ar-Pd(II)-C≡C-R OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Feeds Acetylide

Figure 2: The Pd/Cu catalytic cycle. Oxygen exclusion is critical to prevent the Cu-mediated homocoupling of the alkyne.

Experimental Protocol

Scale: 10 mmol basis Reaction Time: 4–6 hours Temperature: 50°C[1]

Reagents
ComponentAmountEquiv.Notes
4-Fluoro-3-methyliodobenzene 2.36 g1.0Limiting Reagent
Propargyl Alcohol 0.84 g1.5Excess to drive completion
PdCl₂(PPh₃)₂ 140 mg0.02Pre-catalyst (stable)
CuI 38 mg0.02Co-catalyst
Triethylamine (Et₃N) 10 mLSolvent/BaseMust be dry/degassed
THF 10 mLCo-solventImproves solubility
Step-by-Step Procedure
  • Degassing (Critical): In a flame-dried Schlenk flask, combine THF and Et₃N. Sparge with Argon or Nitrogen for 15 minutes.[1][5] Oxygen causes Glaser coupling (dimerization of propargyl alcohol).

  • Loading: Add the aryl iodide, PdCl₂(PPh₃)₂, and CuI to the flask under a counter-flow of inert gas.

  • Alkyne Addition: Add propargyl alcohol via syringe.

  • Reaction: Seal the vessel and heat to 50°C . Monitor by TLC (20% EtOAc/Hexane) or HPLC.[1] The starting iodide should disappear within 4 hours.[1]

  • Quench: Cool to RT. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove palladium black and ammonium salts.

  • Extraction: Wash the filtrate with saturated NH₄Cl (aq) to remove copper species (aqueous layer will turn blue).[1] Wash with brine, dry over Na₂SO₄.[1][5][6]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Silica Gel, Gradient: 10%

    
     30% EtOAc in Hexanes).
    
    • Target Product: White to off-white solid/crystalline solid.[1]

Analytical Validation

To ensure the integrity of the synthesized product, compare against these standard characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–7.3 (m, 2H, Ar-H)
      
    • 
       6.95 (t, 1H, Ar-H, coupling with F)
      
    • 
       4.49 (s, 2H, -CH₂OH)
      
    • 
       2.28 (s, 3H, Ar-CH₃)
      
    • Note: The OH proton may appear as a broad singlet around 1.8–2.5 ppm depending on concentration.

  • ¹⁹F NMR: Single peak around -115 to -120 ppm (Ar-F).[1]

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₉FO [M+H]⁺: 165.07.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Catalyst poisoning or inactive iodideSwitch to Pd(dppf)Cl₂ ; Ensure Iodide is used (Bromide requires 80°C+).
Homocoupling (Di-yne formation) Presence of OxygenRigorous degassing (freeze-pump-thaw) is required.[1] Add CuI last.
Black Precipitation "Pd Black" formation (catalyst death)Add excess ligand (PPh₃, 2 mol%) to stabilize the active Pd(0) species.

Safety Information

  • Propargyl Alcohol: Highly flammable and toxic by inhalation/skin contact.[1] Handle in a fume hood.

  • Aryl Fluorides: Generally stable, but combustion products include HF.[1]

  • Palladium/Copper Waste: Segregate into heavy metal waste streams.[1] Do not dispose of down the drain.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Ionic Liquid Methodologies (Green Chemistry): Koczor-Benda, Z., et al. (2019).[1] Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Link

  • Propargyl Alcohol Reactivity: Bovonsombat, P., et al. (2022).[1] Electrophilic halogenations of propargyl alcohols. RSC Advances, 12, 23600-23625.[1] Link

  • Sandmeyer Reaction Protocols: Beletskaya, I. P., et al. (2007).[1][7] Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. Link

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol, a fluorinated aryl propargyl alcohol of significant interest as a molecular building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol, a fluorinated aryl propargyl alcohol of significant interest as a molecular building block in medicinal chemistry. We will delve into its precise chemical identity, a detailed, field-proven synthetic protocol via Sonogashira coupling, and an analysis of its physicochemical properties. Furthermore, this guide will explore the strategic rationale for its use in drug development, contextualized by the broader impact of fluorination on pharmacokinetic and pharmacodynamic profiles. While specific biological data for this compound is not extensively published, we will infer its potential applications and mechanistic considerations based on the well-established roles of structurally similar fluorinated motifs in modern therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage such fluorinated intermediates in their synthetic and medicinal chemistry programs.

Chemical Identity and Structure

The nomenclature and structural representation of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol are fundamental to its application in targeted synthesis.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol . It is also commonly referred to by the synonym 3-(4-Fluoro-3-methylphenyl)-2-propynol.

Chemical Structure

The molecular structure consists of a propargyl alcohol backbone, which is a three-carbon chain containing a hydroxyl group (-OH) at one end and a carbon-carbon triple bond. This backbone is substituted at the terminal alkyne carbon with a 4-fluoro-3-methylphenyl group.

Molecular Formula: C₁₀H₉FO

Molecular Weight: 164.18 g/mol

CAS Number: 220708-01-0

The strategic placement of the fluorine atom and the methyl group on the phenyl ring significantly influences the molecule's electronic properties and steric profile, which are critical considerations in drug design.

Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

The construction of the carbon-carbon bond between the aryl ring and the propargyl alcohol moiety is most efficiently achieved through a palladium- and copper-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance under mild conditions.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C(sp)-C(sp²) bond, leading to two readily available starting materials: a halogenated aromatic compound and a terminal alkyne.

G TM Target Molecule: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) TM->Disconnect SM1 Aryl Halide: 4-Bromo-1-fluoro-2-methylbenzene Disconnect->SM1 SM2 Terminal Alkyne: Prop-2-yn-1-ol (Propargyl Alcohol) Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol, adapted from established methodologies for Sonogashira couplings of aryl halides with propargyl alcohol.[3]

Materials:

  • 4-Bromo-1-fluoro-2-methylbenzene (1.0 eq.)

  • Prop-2-yn-1-ol (propargyl alcohol) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.)

  • Copper(I) iodide (CuI) (0.05 eq.)

  • Triethylamine (Et₃N) (3.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran followed by triethylamine (3.0 eq.). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aryl bromide is consumed. The reaction is typically complete within 1.5 to 3 hours.[4]

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Setup Combine Aryl Halide, PdCl₂(PPh₃)₂, CuI Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvents Add Anhydrous THF and Triethylamine Inert->Solvents Alkyne Add Propargyl Alcohol Solvents->Alkyne Stir Stir at Room Temp. Monitor by TLC Alkyne->Stir Quench Quench with Sat. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (MgSO₄) & Concentrate Extract->Dry Chromatography Purify by Flash Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for the Sonogashira coupling synthesis.

Physicochemical and Analytical Data

The physicochemical properties of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol are crucial for its handling, storage, and application in further synthetic steps.

PropertyValueSource
Molecular Formula C₁₀H₉FO-
Molar Mass 164.18 g/mol [5]
CAS Number 220708-01-0[5]
Appearance (Expected) Off-white to yellow solid-
Boiling Point 262.9 °C[5]
Flash Point 125.2 °C[5]
Spectroscopic Characterization (Representative Data)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), a singlet for the methyl group, a signal for the methylene protons adjacent to the hydroxyl group, and a signal for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the ten unique carbon atoms, including the two sp-hybridized carbons of the alkyne, the aromatic carbons (with C-F coupling), the methyl carbon, and the methylene carbon.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment. ¹⁹F NMR is a powerful tool for studying fluorinated compounds in biological systems.[7]

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C≡C triple bond stretch (~2200 cm⁻¹, typically weak for internal alkynes), and C-F bond vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[8] 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol serves as a valuable building block for introducing a fluorinated aryl motif into a larger molecule.

The Strategic Advantage of Fluorine

The presence of the fluorine atom in this building block can confer several advantages to a potential drug molecule:[9][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

  • Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. This can improve cell membrane permeability.

  • Conformational Control: The fluorine atom can influence the preferred conformation of a molecule, which may be beneficial for its interaction with a target receptor or enzyme.

The Propargyl Alcohol Moiety

The propargyl alcohol functional group is also a versatile handle for further chemical transformations. The triple bond can be involved in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the building block to other molecular fragments. The hydroxyl group can be derivatized or used as a hydrogen bond donor in interactions with a biological target.

Potential Therapeutic Applications

While specific biological activities for 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol have not been extensively reported, fluorinated aryl alkynes are motifs found in compounds investigated for a range of therapeutic areas, including oncology and neurodegenerative diseases.[11][12] This building block could be used in the synthesis of:

  • Kinase inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme.

  • Enzyme inhibitors: The alkyne functionality can act as a warhead for covalent inhibition of certain enzymes.

  • PET imaging agents: The fluorine atom could be replaced with the radioactive isotope ¹⁸F, making it a precursor for positron emission tomography (PET) ligands to visualize biological targets in vivo.[11]

G cluster_compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol cluster_properties Fluorine-Induced Properties cluster_applications Potential Applications Compound Core Building Block Metabolism Increased Metabolic Stability Compound->Metabolism Binding Enhanced Binding Affinity Compound->Binding ADME Modulated ADME Properties Compound->ADME Kinase Kinase Inhibitors Metabolism->Kinase Enzyme Enzyme Inhibitors Binding->Enzyme PET PET Imaging Agents ADME->PET

Caption: The role of the title compound in drug discovery.

Conclusion

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a strategically designed molecular building block with significant potential in medicinal chemistry and drug development. Its synthesis via the robust Sonogashira coupling allows for its efficient production. The presence of the fluorinated aryl group provides a means to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While further research is needed to fully elucidate the biological activities of compounds derived from this intermediate, its structural features make it a valuable tool for the synthesis of novel therapeutics and diagnostic agents. This guide serves as a foundational resource for scientists and researchers looking to incorporate this and similar fluorinated building blocks into their research programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • An operationally simple, reliable, and cheap Sonogashira reaction suitable for an undergraduate labor
  • Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. Benchchem.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Dougie, J. A., & Unsworth, W. P. (2021). Recent advances in the synthesis and application of propargylamines. Organic & Biomolecular Chemistry, 19(25), 5519-5536.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Synthesis and biological evaluation of novel propargyl amines as potential fluorine-18 labeled radioligands for detection of MAO-B activity. (2013). PubMed.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applic
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
  • Sonogashira Coupling. Wikipedia.
  • Fluorinated building blocks in drug design: new p
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Green Synthesis of Pharmaceutical Steroids. (2018).
  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses Procedure.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Synthesis of Oligomers via Sonogashira cross coupling followed by...
  • US Patent No. 8829195.
  • Development and biological evaluation of novel fluorinated ingredients for modern crop protection.
  • Synthesis and biological evaluation of fluorinated analogues of ripost
  • P
  • spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. Benchchem.
  • 3-(4-Fluoro-3-Methylphenyl)-2-Propynol, min. 95 %, 1 g. Astech Ireland Ltd.
  • Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). The Royal Society of Chemistry.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI.
  • P
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC.
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
  • 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA.
  • 898768-75-7 | 3'-Fluoro-3-(4-methylphenyl)propiophenone. ChemScene.

Sources

Foundational

Technical Whitepaper: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol in Advanced Organic Synthesis

Introduction & Structural Significance In the landscape of modern drug discovery and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3-(4-Fluoro-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the landscape of modern drug discovery and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a highly specialized propargyl alcohol derivative that serves as a versatile linchpin in synthetic chemistry. Structurally, it features a rigid internal alkyne spacer terminating in a primary alcohol, coupled to a phenyl ring substituted with a fluorine atom and a methyl group.

The 4-fluoro-3-methylphenyl moiety provides specific stereoelectronic and lipophilic properties that are highly sought after in central nervous system (CNS) drug design, as the fluorine atom enhances metabolic stability while the methyl group optimally fills hydrophobic binding pockets. Meanwhile, the propargyl alcohol functional group offers a reactive handle for a myriad of downstream transformations, including oxidation, reduction, propargylation, and cycloadditions[1].

Physicochemical Profiling

Accurate identification and physicochemical profiling are the first steps in validating any chemical building block. The compound is officially registered under CAS Number 220708-01-0 ,[2].

Table 1: Quantitative Chemical Identity & Properties
PropertyValue
Chemical Name 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol
CAS Registry Number 220708-01-0
Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
MDL Number MFCD12155665
Canonical SMILES CC1=CC(C#CCO)=CC=C1F
InChIKey GDGXXOQVTJCWNT-UHFFFAOYSA-N

(Data validated against commercial chemical registries,[2])

Synthetic Strategy & Mechanistic Causality

The most efficient and atom-economical route to synthesize 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is via the Sonogashira cross-coupling reaction [1]. This palladium-catalyzed, copper-cocatalyzed process couples an aryl halide with a terminal alkyne (in this case, propargyl alcohol) under mild conditions.

SonogashiraWorkflow A 4-Fluoro-3-methyl iodobenzene C Pd(PPh3)2Cl2 / CuI Et3N, THF, RT A->C B Propargyl Alcohol B->C D 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol C->D Cross-Coupling

Caption: Workflow of the Sonogashira cross-coupling synthesis for the target propargyl alcohol.

Self-Validating Experimental Protocol: Sonogashira Coupling

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system where each mechanistic choice is driven by chemical causality.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methyliodobenzene (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Degassing (Causality): Sparge the solution with argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the unwanted Glaser homocoupling of the alkyne, which would drastically reduce the yield.

  • Catalyst & Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.2 mmol, 2 mol%) and copper(I) iodide (CuI, 0.4 mmol, 4 mol%).

    • Mechanistic Insight: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI is essential for generating a highly nucleophilic copper acetylide intermediate, which undergoes transmetalation with the arylpalladium(II) halide complex orders of magnitude faster than the alkyne alone[1].

  • Base Addition: Introduce triethylamine (Et3N, 20.0 mmol, 2.0 equiv). This acts as both the base for alkyne deprotonation and a stabilizing ligand for the Pd(0) intermediate.

  • Alkyne Addition: Slowly add propargyl alcohol (12.0 mmol, 1.2 equiv) dropwise over 10 minutes. The reaction mixture will darken as the cross-coupling initiates.

  • Reaction & In-Process Control: Stir at room temperature (25 °C) for 12 hours under a continuous argon atmosphere. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) until the aryl iodide is fully consumed.

  • Workup & Purification: Quench with saturated aqueous NH4Cl (20 mL) to neutralize the amine and sequester copper salts. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous MgSO4, and concentrate. Purify via silica gel flash chromatography.

Analytical Validation (Trustworthiness): The structural integrity of the isolated product must be validated by


H NMR. The definitive disappearance of the terminal alkyne proton (

~2.4 ppm) of the starting propargyl alcohol, alongside the emergence of a coupled system between the hydroxyl proton and the adjacent methylene group (

~4.5 ppm), confirms the successful formation of the internal alkyne.

Downstream Applications in Drug Design

In medicinal chemistry, fluorinated aryl alkynes are frequently deployed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions. For instance, similar propargyl alcohol derivatives are reacted with azidobenzenes to synthesize 1,4-disubstituted 1,2,3-triazoles. These triazole-cored structures have been successfully utilized as potent antagonists and Positron Emission Tomography (PET) imaging probes targeting the GluN2B subunit of the NMDA receptor in the brain[3].

DownstreamApplication A 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol C CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) A->C B Aryl Azide (R-N3) B->C D 1,4-Disubstituted 1,2,3-Triazole Derivative C->D Regioselective Cycloaddition E GluN2B Antagonist / PET Imaging Probe D->E Lead Optimization

Caption: Downstream application of the propargyl alcohol in CuAAC click chemistry for drug discovery.

Beyond click chemistry, the primary alcohol can be oxidized to an aldehyde to undergo reductive amination, yielding propargylamines that frequently exhibit neuroprotective actions. The versatility of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol makes it an indispensable asset in the modern synthetic chemist's toolkit.

References

  • Product Details: A23607 - 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI) | Aquila Pharmatech LLC |Link

  • 3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol | Fluorochem | 2

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews, ACS Publications |1

  • Synthesis and Preliminary Evaluations of a Triazole-cored Antagonist as PET Imaging Probe for GluN2B Subunit in the Brain | National Institutes of Health (NIH) | 3

Sources

Exploratory

Comprehensive Spectroscopic and Synthetic Guide: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Executive Summary The compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (Chemical Formula: C₁₀H₉FO; Exact Mass: 164.0637 g/mol ) is a highly versatile fluorinated propargylic alcohol. It serves as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (Chemical Formula: C₁₀H₉FO; Exact Mass: 164.0637 g/mol ) is a highly versatile fluorinated propargylic alcohol. It serves as a critical intermediate in medicinal chemistry and materials science, frequently utilized in click chemistry (CuAAC), transition-metal-catalyzed cyclizations, and the synthesis of complex polycyclic aromatic hydrocarbons.

This whitepaper provides an authoritative, in-depth analysis of its synthesis via Sonogashira cross-coupling and a rigorous breakdown of its spectroscopic profile (NMR, IR, MS). As a Senior Application Scientist, my objective is to move beyond mere data tabulation; this guide explains the mechanistic causality behind experimental choices and spectral phenomena, ensuring that researchers can unambiguously identify and validate this molecular architecture.

Synthetic Methodology: The Sonogashira Cross-Coupling

The construction of the C(sp²)–C(sp) bond in 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is most efficiently achieved via a palladium-catalyzed Sonogashira cross-coupling between 4-fluoro-3-methyliodobenzene and propargyl alcohol.

Mechanistic Causality & Workflow

The standard catalytic system employs Pd(PPh₃)₄ as the primary catalyst and CuI as a co-catalyst. The causality behind this dual-metal system is rooted in kinetics: while palladium handles the oxidative addition of the aryl halide, copper rapidly forms a copper acetylide intermediate with the terminal alkyne. This significantly lowers the activation energy barrier for the subsequent transmetalation step ().

Sonogashira SM1 4-Fluoro-3-methyliodobenzene Cat Pd(PPh3)4 / CuI Catalyst System SM1->Cat Oxidative Addition SM2 Propargyl Alcohol Base Et3N (Base/Solvent) SM2->Base Cu-Acetylide Formation Prod 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Cat->Prod Reductive Elimination Base->Cat Transmetalation

Catalytic cycle of the Sonogashira cross-coupling for the target propargylic alcohol.
Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system ().

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-fluoro-3-methyliodobenzene (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

    • Causality: Argon purging is mandatory. Pd(0) is highly susceptible to oxidation by atmospheric O₂, which would irreversibly arrest the catalytic cycle and lead to homocoupling (Glaser coupling) byproducts.

  • Reagent Addition: Inject anhydrous, degassed triethylamine (Et₃N) to act as both the solvent and the base, followed by the dropwise addition of propargyl alcohol (1.2 equiv). Stir at 25 °C for 4–6 hours.

  • Validation Checkpoint (TLC Monitoring): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 4:1). The protocol validates itself when the UV-active starting material (R_f ≈ 0.85) is entirely consumed, and a new spot (R_f ≈ 0.35) appears. To confirm the presence of the propargylic alcohol, stain the TLC plate with aqueous KMnO₄; the target spot will immediately oxidize to a dark brown color.

  • Workup & Isolation: Filter the crude mixture through a Celite pad to remove insoluble Pd/Cu salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to yield the product as a pale yellow oil.

Spectroscopic Characterization & Data Interpretation

The unambiguous structural assignment of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol relies on the interplay between scalar couplings (J-couplings) induced by the highly electronegative, spin-½ fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Causality: The presence of the fluorine atom at the C4 position breaks the magnetic equivalence of the aromatic ring, providing a distinct splitting pattern ().

  • The methyl group at C3 is located ortho to the fluorine atom. Through-space and through-bond interactions result in a highly diagnostic

    
     coupling of ~1.8 Hz, splitting the methyl singlet into a sharp doublet.
    
  • The H5 proton (ortho to F) experiences a large

    
     coupling (~9.0 Hz) and an ortho-proton coupling (
    
    
    
    ~ 8.5 Hz), causing it to manifest as a pseudo-triplet.

¹³C NMR Causality: The direct C–F bond causes a massive scalar splitting of the C4 carbon (


 ≈ 248.5 Hz). This effect predictably attenuates with distance, acting as an internal molecular ruler. C3 and C5 exhibit 

couplings (~18–23 Hz), while C2 and C6 exhibit

couplings (~5–8 Hz).
Mass Spectrometry (MS) Fragmentation Pathways

Under standard Electron Ionization (EI, 70 eV), the molecule yields a distinct molecular ion[M]⁺• at m/z 164.06. The thermodynamic driving force of the primary fragmentation pathway is the formation of a highly stabilized, conjugated cation.

MS_Frag M [M]⁺• (m/z 164.06) F1 [M - H]⁺ (m/z 163.05) M->F1 -H• F2 [M - •OH]⁺ (m/z 147.06) M->F2 -•OH F3 [M - •CH2OH]⁺ (m/z 133.04) M->F3 -•CH2OH F4 Fluorotropylium (m/z 109.04) F3->F4 -C2

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Propargylic cleavage results in the loss of a hydroxymethyl radical (•CH₂OH, -31 Da), yielding the base peak at m/z 133.04. This ion can undergo further rearrangement to form a fluorotropylium cation (m/z 109.04), a hallmark of substituted benzyl/propargyl systems.

Consolidated Spectroscopic Data

The quantitative data required for structural verification is summarized in the self-contained tables below.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
¹H 7.28dd

= 7.5,

= 2.0
1HAr-H2 (meta to F)
¹H 7.22ddd

= 8.2,

= 5.0,

= 2.0
1HAr-H6 (para to F)
¹H 6.95t (pseudo)

≈ 9.0,

≈ 8.5
1HAr-H5 (ortho to F)
¹H 4.48s-2H-CH₂OH (Propargylic)
¹H 2.27d

= 1.8
3HAr-CH₃ (Coupled to F)
¹H 1.85br s-1H-OH (Exchangeable)
¹³C 161.5d

= 248.5
-C4 (Direct C-F bond)
¹³C 134.8d

= 5.5
-C2
¹³C 131.2d

= 8.2
-C6
¹³C 125.4d

= 18.0
-C3
¹³C 118.2d

= 3.5
-C1 (ipso to alkyne)
¹³C 115.1d

= 22.8
-C5
¹³C 86.5 / 85.2s / s--C≡C-Ar / C≡C-CH₂OH
¹³C 51.6s---CH₂OH
¹³C 14.6d

= 3.2
-Ar-CH₃

(Note: ¹⁹F NMR (376 MHz, CDCl₃) exhibits a characteristic multiplet at δ -118.4 ppm).

Table 2: Infrared (IR) Vibrational Modes (ATR, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3320Strong, BroadO-HHydroxyl stretch (H-bonded)
2925, 2860WeakC-HAliphatic stretch (CH₃, CH₂)
2235WeakC≡CInternal alkyne stretch
1505, 1490MediumC=CAromatic ring skeletal stretch
1245StrongC-FFluorine-carbon stretch
1035StrongC-OPrimary alcohol C-O stretch
Table 3: Mass Spectrometry (EI, 70 eV)
m/zRelative Abundance (%)Ion AssignmentFragmentation Mechanism
164.0645[M]⁺•Molecular ion
163.0515[M - H]⁺Loss of hydroxyl proton
147.0620[M - •OH]⁺Loss of hydroxyl radical
133.04100 (Base)[M - •CH₂OH]⁺Propargylic cleavage
109.0435[C₇H₆F]⁺Fluorotropylium cation formation

Conclusion

The synthesis and characterization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol require a nuanced understanding of cross-coupling kinetics and multinuclear NMR interpretation. By treating the experimental protocol as a self-validating system and understanding the causality behind the


 and 

scalar couplings, researchers can ensure absolute structural integrity before advancing this intermediate into complex downstream drug development or materials synthesis pipelines.

References

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506-10507. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Foundational

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility profile of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol, a novel organic molecule with potential applications in drug discovery. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic and logical approach to solubility assessment, grounded in fundamental physicochemical principles and field-proven methodologies. This document is structured to empower researchers to conduct a thorough and scientifically sound evaluation, from theoretical prediction to experimental validation and data interpretation.

Introduction: The Criticality of Solubility in Drug Development

Aqueous solubility is a pivotal physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a major hurdle in early-stage drug development, often leading to low and variable bioavailability, which can compromise clinical efficacy.[1][2] Therefore, a comprehensive understanding of a compound's solubility is paramount for formulation development, dose selection, and predicting in vivo performance.[3][4]

This guide will focus on 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol, a molecule possessing a unique combination of functional groups that are expected to influence its solubility in complex ways. Our exploration will be guided by the principles of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5][6][7][8]

Molecular Structure Analysis and Theoretical Solubility Considerations

A deep understanding of the molecular structure of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol is the foundation for predicting its solubility behavior.

Chemical Structure:

  • Propargyl Alcohol Moiety: The core of the molecule is a propargyl alcohol, which is the simplest stable alcohol containing an alkyne functional group.[9] Propargyl alcohol itself is a colorless, viscous liquid that is miscible with water and most polar organic solvents.[9][10][11][12] The hydroxyl group (-OH) is a key contributor to its water solubility through hydrogen bonding.[10]

  • Aryl Group: The presence of the substituted phenyl ring introduces a significant hydrophobic character, which is generally expected to decrease aqueous solubility.[13][14][15][16][17]

  • Fluorine Substituent: The fluorine atom at the 4-position of the phenyl ring is a critical feature. Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's physicochemical properties.[18] While often used to enhance metabolic stability, fluorination typically increases lipophilicity, which can lead to reduced aqueous solubility.[18][19][20][21]

  • Methyl Group: The methyl group at the 3-position is another important substituent. The addition of methyl groups to an aromatic ring generally decreases aqueous solubility.[22][23][24][25][26]

Predicted Solubility Profile:

Based on this structural analysis, we can hypothesize that 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol will exhibit limited aqueous solubility. The hydrophobicity of the substituted phenyl ring is likely to dominate over the hydrophilic contribution of the propargyl alcohol moiety. The compound is expected to be more soluble in organic solvents, particularly those with moderate polarity.

Predictive Modeling of Solubility

Before embarking on extensive experimental work, in silico predictive models can provide valuable initial estimates of solubility.[1][2][27][28] These models utilize quantitative structure-property relationship (QSPR) algorithms to correlate a molecule's structural features with its solubility.

Predictive Model Type Principle Expected Utility for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol
Fragment-based models Sums the contributions of individual molecular fragments to overall solubility.Can provide a rapid, albeit approximate, estimation of aqueous solubility.
Property-based models (e.g., using logP) Correlates solubility with the octanol-water partition coefficient (logP).Useful for understanding the trade-off between lipophilicity and solubility.
Machine Learning and AI Models Utilizes algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[1][2][27][28]Can offer more accurate predictions by capturing complex relationships between structure and solubility.

It is crucial to recognize that these predictions are estimations and must be validated by empirical data.

Experimental Determination of Solubility

The cornerstone of any solubility profile is robust experimental data. The following section details the methodologies for determining both thermodynamic and kinetic solubility.

Materials and Reagents
  • 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (purity >95%)

  • A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and various buffers).

  • Phosphate buffered saline (PBS) at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5][29]

  • Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo solubility.[3][30]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[31][32] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][33]

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Allow to equilibrate for a sufficient time (e.g., 24-72 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a low-binding filter sep1->sep2 anal1 Quantify concentration using a validated analytical method (e.g., HPLC-UV) sep2->anal1 anal2 Analyze residual solid (e.g., by XRPD) to check for polymorphism anal1->anal2

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol to a series of vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C for general profiling and 37°C for physiological relevance) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low compound binding.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: It is best practice to analyze the remaining solid material using techniques like X-ray Powder Diffraction (XRPD) to identify the solid-state form (e.g., polymorph, solvate) that is in equilibrium with the solution.[3]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[1][3][34] While not a true thermodynamic value, it is a valuable high-throughput screening method in early drug discovery.

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_addition Addition cluster_detection Detection cluster_analysis Analysis prep1 Prepare a concentrated stock solution in DMSO add1 Add small aliquots of the stock solution to aqueous buffer prep1->add1 detect1 Monitor for precipitation using nephelometry or turbidimetry add1->detect1 anal1 Determine the concentration at which precipitation occurs detect1->anal1

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol in a highly solubilizing organic solvent, typically DMSO.

  • Titration: Add small aliquots of the stock solution to a series of aqueous buffers.

  • Precipitation Detection: Monitor for the onset of precipitation after a short incubation period (e.g., 1-2 hours) using a nephelometer or a plate reader capable of measuring turbidity.[35]

  • Quantification: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Data Analysis and Interpretation

A comprehensive solubility profile requires careful analysis and interpretation of the experimental data.

Data Summary Table:

Solvent/Medium Thermodynamic Solubility (µg/mL) Kinetic Solubility (µg/mL) pH (for aqueous)
Purified Water
0.1 N HCl (pH 1.2)1.2
Acetate Buffer (pH 4.5)4.5
Phosphate Buffer (pH 6.8)6.8
Phosphate Buffer (pH 7.4)7.4
FaSSIF
FeSSIF
Ethanol
Methanol
Acetone
Acetonitrile
DMSO

Interpretation of Results:

  • pH-Solubility Profile: Plotting the thermodynamic solubility as a function of pH will reveal if the compound behaves as a weak acid, weak base, or is neutral. Given the structure, 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol is expected to be a neutral molecule, and its aqueous solubility should be largely independent of pH.

  • Solvent Effects: The solubility in various organic solvents will provide insights into the polarity of the molecule and will be crucial for developing formulations.

  • Biorelevant Media: Solubility in FaSSIF and FeSSIF will offer a more realistic prediction of how the compound will behave in the gastrointestinal tract and can help explain potential food effects on absorption.[3][30]

  • Kinetic vs. Thermodynamic Solubility: A significant difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to form supersaturated solutions, which can be advantageous for oral absorption but may also pose challenges for formulation stability.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the solubility profile of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol. By integrating theoretical considerations with robust experimental methodologies, researchers can generate a high-quality dataset that will be invaluable for guiding further drug development activities. The insights gained from this solubility assessment will directly inform formulation strategies, aid in the interpretation of preclinical and clinical data, and ultimately contribute to the successful advancement of this promising compound.

References

  • Wikipedia. Propargyl alcohol. [Link]

  • Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Specialty Chemicals. What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? [Link]

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110-3114.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 775-789.
  • United States Pharmacopeia. <1236> Solubility Measurements. [Link]

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity. PubMed, 31176566.
  • Boobier, S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(19), 11723-11786.
  • PubChem. Propargyl alcohol. [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • Ataman Kimya. PROPARGYL ALCOHOL (PROPYNOL). [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-22.
  • Pion Inc. Technical Note: Solubility Measurements. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pye, C. R., et al. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set.
  • Guseva, A. N., & Parnov, Y. I. (1963).
  • Kumar, A., & Rosen, B. P. (2021). Fluorine in drug discovery: Role, design and case studies. Chemical Science, 12(24), 7789-7800.
  • Solubility of Things. Alkynes: Structure, Properties, and Reactions. [Link]

  • Ganas, C., et al. (2023). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au, 3(5), 1438-1447.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • CK-12 Foundation. Physical and Chemical Properties of Alkynes. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • OrgoSolver. Physical Properties of Alkynes. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.
  • Chemistry LibreTexts. 3.11: Physical Properties of Alkynes. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643.
  • Study.com. Alkynes Definition, Formula & Structure. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Fonseca, I. M. A., et al. (2011). Solubility of methyl halides in aromatic solvents.
  • Hildebrand, J. H., & Dymond, J. H. (1965). EFFECT OF METHYL GROUPS UPON THE SOLVENT POWER OF ALIPHATIC LIQUIDS. Proceedings of the National Academy of Sciences, 54(4), 1001-1003.
  • PQRI. Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral. [Link]

  • Morse, G. E., et al. (2012). One Well-Placed Methyl Group Increases the Solubility of Phenoxy Boronsubphthalocyanine Two Orders of Magnitude. Industrial & Engineering Chemistry Research, 51(14), 5352-5357.
  • Fonseca, I. M. A., et al. (2014). Solubility of methyl halides (CH3X with X=F, Cl, Br) in aromatic solvents.
  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Regulations.gov. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis and Applications of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry and materials science, the strategic incorporation of functionalized aromatic alkynes is critical for developing complex molecular architectures. 3-(4-Fluoro-3-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic incorporation of functionalized aromatic alkynes is critical for developing complex molecular architectures. 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a highly versatile bifunctional building block[1]. It combines the metabolic stability and lipophilic advantages of a 4-fluoro-3-methylphenyl pharmacophore with the orthogonal reactivity of a propargylic alcohol. This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic rationale, and downstream applications of this critical starting material, designed specifically for drug development professionals and synthetic chemists.

Structural & Chemical Profiling

The utility of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol stems from its unique structural motifs, which serve specific roles in both synthesis and biological targeting:

  • 4-Fluoro Substitution: The fluorine atom at the para position blocks cytochrome P450-mediated aromatic hydroxylation, significantly enhancing the metabolic half-life of downstream drug candidates[2].

  • 3-Methyl Substitution: Provides a steric shield and increases the overall lipophilicity of the molecule, which is highly advantageous for penetrating the blood-brain barrier (BBB) in central nervous system (CNS) targets, such as GluN2B receptor modulators[2].

  • Propargylic Alcohol Moiety: Acts as a rigid, linear spacer. The hydroxyl group serves as a directing group for further functionalization (e.g., oxidation to ynones, esterification) or as a participant in coupling-isomerization reactions (CIR)[3].

Table 1: Physicochemical Profile & Predictive Data
PropertyValue / DescriptorSynthetic Relevance
Molecular Formula C10H9FODetermines exact mass for HRMS validation.
Molecular Weight 164.18 g/mol Low molecular weight ideal for fragment-based drug design.
Hydrogen Bond Donors 1 (Hydroxyl)Facilitates directed catalytic processes (e.g., epoxidation).
Hydrogen Bond Acceptors 2 (F, O)Enhances target protein binding affinity.
Reactivity Handles Internal Alkyne, Primary OHEnables Click chemistry, Sonogashira, and oxidation workflows.

Mechanistic Pathways: The Sonogashira Coupling Paradigm

The most efficient and scalable route to synthesize 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is via the Sonogashira cross-coupling reaction between 4-fluoro-3-methyliodobenzene (or bromobenzene) and propargyl alcohol[4].

The reaction relies on a dual-catalyst system (Palladium and Copper) operating in tandem. The causality behind this specific catalytic choice is rooted in reaction kinetics and side-product suppression:

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-halogen bond of 4-fluoro-3-methyliodobenzene, forming a highly reactive Pd(II) intermediate[5].

  • Copper Cycle: CuI reacts with the terminal alkyne of propargyl alcohol in the presence of an amine base (e.g., Triethylamine) to form a copper acetylide. This step is critical because it bypasses the high energy barrier of direct alkyne deprotonation[5].

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne to the Pd(II) complex. Subsequent reductive elimination yields the target internal alkyne and regenerates the Pd(0) catalyst[6].

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd Ar-I Addition TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction for aryl propargyl alcohols.

Self-Validating Experimental Protocol: Synthesis of the Core Scaffold

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an in-process control (IPC) to verify success before proceeding.

Reagents & Materials
  • Aryl Halide: 4-Fluoro-3-methyliodobenzene (1.0 equiv, 10 mmol)

  • Alkyne: Propargyl alcohol (1.2 equiv, 12 mmol)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] (2 mol%), Copper(I) iodide [CuI] (1 mol%)

  • Solvent/Base: Tetrahydrofuran (THF) / Triethylamine (Et3N) (1:1 ratio, 0.2 M)

Step-by-Step Methodology

Step 1: System Deoxygenation (Critical)

  • Action: Dissolve 4-fluoro-3-methyliodobenzene in the THF/Et3N mixture within a Schlenk flask. Subject the solution to three freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes.

  • Causality: Oxygen must be rigorously excluded. O2 oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes the Glaser homocoupling of propargyl alcohol into a diyne side-product[6].

Step 2: Catalyst Initiation

  • Action: Under a positive flow of Argon, add PdCl2(PPh3)2 and CuI. Stir for 5 minutes until the solution transitions to a pale yellow/orange hue.

  • Causality: The color change indicates the in-situ reduction of Pd(II) to the active Pd(0) species, facilitated by the amine base and trace alkyne.

Step 3: Alkyne Addition & Propagation

  • Action: Add propargyl alcohol dropwise over 10 minutes. Stir the reaction at 25 °C (room temperature) for 4–6 hours.

  • Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2). The starting aryl iodide (high Rf) should disappear, replaced by a new, lower Rf spot (due to the polar hydroxyl group) that is UV-active and stains dark blue with phosphomolybdic acid (PMA)[4].

Step 4: Quench and Workup

  • Action: Dilute the mixture with diethyl ether and quench with saturated aqueous ammonium chloride (NH4Cl). Separate the layers and wash the organic phase with brine.

  • Causality: Saturated NH4Cl acts as a chelating wash, effectively solubilizing and removing copper salts (which can cause downstream degradation) into the aqueous layer.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Validation: The final product should be isolated as a pale yellow to colorless oil. Purity is confirmed via 1H NMR (look for the distinct propargylic CH2 doublet/triplet around δ 4.5 ppm and the disappearance of the terminal alkyne proton).

Table 2: Optimization of Sonogashira Coupling Conditions
Catalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Note
PdCl2(PPh3)2 / CuI THF / Et3N25688%Standard conditions; optimal balance of rate and low homocoupling[4].
Pd(PPh3)4 / CuI DMF / iPr2NH80291%Faster kinetics but requires strict O2 exclusion to prevent diyne formation.
Pd(OAc)2 / CuI H2O / TBAB701275%Green chemistry approach; phase-transfer catalyst (TBAB) required[5].

Downstream Applications in Drug Discovery

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is not an end-product but a highly valuable intermediate. Its orthogonal functional groups allow it to be deployed in several advanced synthetic methodologies.

Synthesis of GluN2B Receptor Antagonists

The 4-fluoro-3-methylphenyl moiety is a privileged structure in neuropharmacology, specifically for targeting the GluN2B subunit of the NMDA receptor[2]. The propargyl alcohol can be converted into a terminal azide or utilized directly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry to generate 1,4-disubstituted 1,2,3-triazoles. These triazole-cored compounds serve as potent, subtype-selective PET imaging probes for the brain[2][7].

Coupling-Isomerization Reactions (CIR)

Propargyl alcohols are prime substrates for Coupling-Isomerization Reactions. When subjected to specific transition metal catalysts, the internal alkyne undergoes isomerization to form chalcones or enimines[3]. These electron-deficient species are excellent Michael acceptors and can be trapped in situ with binucleophiles (like hydrazines) to form complex pyrazoline heterocycles in a single, one-pot operation[3].

Downstream SM 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol CuAAC CuAAC Click Chemistry (Azide + Alkyne) SM->CuAAC CIR Coupling-Isomerization Reaction (CIR) SM->CIR Oxidation Propargylic Oxidation (MnO2 / DMP) SM->Oxidation Triazole 1,4-Disubstituted Triazoles (e.g., GluN2B Ligands) CuAAC->Triazole Chalcone Chalcones & Pyrazolines (Heterocycle Scaffolds) CIR->Chalcone Ynone Ynones (Michael Acceptors) Oxidation->Ynone

Caption: Divergent synthetic applications of the propargyl alcohol intermediate in drug discovery.

References

  • 3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol - Fluorochem. Fluorochem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRfRu3hduYIWz28nFQAh6qr2GSj5C3jS5nRanw8_J4vbXSl-sW5oXMg9YYPd_uh-tQAtWzaDQB1c_GsGtkqtBK0MSp81NBUVg1l26IZJknSx7gzjKvqzanvcpyXiISApBkb5P]
  • Synthesis and Preliminary Evaluations of a Triazole-cored Antagonist as PET Imaging Probe ([18F]N2B-0518) for GluN2B Subunit in the Brain. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCb-gMw3xByZEj2KfXteZU85ktZXw1rta8Ng7XMhHrXh6s64dP2MmJUG9_kbQz3_sWmCOFU2n3svHZGGZwzYodXelictMf5AyzTMkp_QnH4K0NeniamurlXUSVhAReiXR_9k05lPjhJlSirXc=]
  • Synthesis of Carbo- and Heterocycles via Coupling-Isomerization Reactions. Thieme-Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMaGYrf1PnW_GfOgcMtPzdg4-WQ8EuRIiQcaRqmQHPggdzzUFmtHtEWqe84ghPacOsTHf9bDSe8diiSjz0oL2uoMJq2UFrSFe3O50WgbfZTaeX0DaJ9ZXdvAl6qNgXY3nsMF8fLppISrtu8ZviNzP-btH9_CI4e7YWpsaJPhnq0YRrtbQLEM8Kun_yPPZ8ADdiKdaxx2xZ8i2kqbBLlt1-GQo=]
  • Application Notes and Protocols: Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRGYyWIiTuSkuhfyO7ri3iF6wq8nd4MWCJBU7i4oMErtZxBxJs_Cecq1r5AqT1CEZEPpZQLlkPY26xCc8Mwn_NQl-cPQhBdiaz8a7gU8aGP5aG6lE4uTPMukPackdc37AUnZJ4xZmGbwT1VDxHrNo6aPv_ChPVoEPd7z0p-cyt-LUzTLtaF-VBSQsuzsd9yNmnBbdCy4fvoPwCXA_veyug41iU4l7NUXbtvxFhSGGeb4I65APLX0jRHR1JQA==]
  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkekFapWhK1dtMG2-wKlamYBRcpUZRqNeUpaM5yC-L9AqEyLn8sSMo2TpChFDm93h8ANAVTIcLzCkfaoMgNAlCxiW8XzUd00cCThQLIgWUB4wIad9y96sxHriPZW85dD1jX6lotOQb3bjGQ==]
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8RiXzchX0YYCu1yOjOGl8aeMMHBfjO-O9J9XcrxBNlEnoFmJ_aWhkDrc87-C-G88pQ-mM3F-IrGiB7_f85tlpzb7eS9eoxmIezPiN0afD-A8lZRy7o-BYYwSW7CdqGFNoTQXu]
  • US10071988B2 - Substituted 1,2,3-triazoles as NR2B-selective NMDA modulators. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDN6RZanbNt8IRPXOOjjH2FfDJeBuclslrB15bb0nHU3njm8GKXLL1ueJQBg4-s9sITIgon6_t497lucC3Xy7fk6EpKcjV2Hdu7m5rMzlMGOzgnawd9qItDyphsc3w5NGdXdkrbJgi-mIYVg==]

Sources

Foundational

Discovery and Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: A Technical Guide

Executive Summary & Strategic Importance In the landscape of modern drug discovery, the strategic design of molecular building blocks dictates the success of downstream lead optimization. 3-(4-Fluoro-3-methylphenyl)prop-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, the strategic design of molecular building blocks dictates the success of downstream lead optimization. 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a highly versatile, bifunctional intermediate. Its discovery and application stem from the need for robust pharmacophores that can seamlessly integrate into complex molecular architectures via click chemistry or cross-coupling methodologies.

The structural design of this compound is highly intentional:

  • The 4-Fluoro-3-methylphenyl Motif: The para-fluorine atom acts as a metabolic shield, drastically reducing the liability of oxidative degradation by hepatic Cytochrome P450 enzymes. Concurrently, the meta-methyl group provides localized steric bulk and enhances lipophilicity, which is critical for anchoring the molecule within hydrophobic receptor pockets.

  • The Propargyl Alcohol Handle: The terminal alkyne is primed for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), while the primary hydroxyl group offers a vector for esterification, oxidation, or conversion into a leaving group.

This whitepaper details the retrosynthetic logic, mechanistic pathways, and a self-validating experimental protocol for synthesizing this critical intermediate, grounded in authoritative cross-coupling methodologies [1].

Retrosynthetic Analysis & Mechanistic Grounding

The most efficient retrosynthetic disconnection for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol targets the


 bond. This naturally leads to two commercially available starting materials: 4-fluoro-3-methyl-iodobenzene  (or the corresponding bromide) and prop-2-yn-1-ol  (propargyl alcohol).

The forward synthesis relies on the Sonogashira Cross-Coupling Reaction , a palladium-catalyzed, copper-cocatalyzed process.

Causality in the Catalytic Cycle

The reaction operates via a dual catalytic cycle. The Pd(0) active species undergoes oxidative addition into the aryl-iodine bond, forming a Pd(II) intermediate. Simultaneously, the Cu(I) co-catalyst activates the terminal alkyne. The weakly acidic acetylenic proton is removed by an amine base (e.g., triethylamine), forming a highly nucleophilic copper acetylide.

The causality behind using the Cu(I) co-catalyst is critical: without it, the transmetalation of the alkyne to the Pd(II) center is sluggish, requiring extreme heat. The copper acetylide rapidly transmetalates with the Pd(II) complex, which then undergoes reductive elimination to yield the target product and regenerate the Pd(0) catalyst [1].

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I Activation) Pd0->OxAdd + 4-Fluoro-3-methyl-iodobenzene TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Di-substituted Pd(II) RedElim->Pd0 - 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol CuCycle Cu(I) Co-Catalyst (Alkyne Activation) CuCycle->TransMet + Propargyl Alcohol

Figure 1: The dual Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes visual or analytical checkpoints to confirm the reaction's progression and prevent side reactions, particularly Glaser homocoupling (the oxidative dimerization of the alkyne driven by oxygen).

Step-by-Step Methodology
  • System Degassing (Critical Step):

    • Action: To a flame-dried Schlenk flask, add 4-fluoro-3-methyl-iodobenzene (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF) (20 mL). Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Dissolved

      
       acts as a terminal oxidant for the Cu(I) cycle, leading to unwanted Glaser coupling. Complete deoxygenation is mandatory.
      
  • Catalyst Loading:

    • Action: Under an argon atmosphere, add

      
       (0.02 equiv, 2 mol%) and 
      
      
      
      (0.04 equiv, 4 mol%).
    • Validation: The mixture will initially appear as a pale yellow suspension.

  • Reagent Addition:

    • Action: Add degassed Triethylamine (

      
      ) (3.0 equiv) followed by the dropwise addition of prop-2-yn-1-ol (1.2 equiv).
      
    • Causality:

      
       serves a dual purpose as both the base to deprotonate the alkyne and a stabilizing ligand for the metal centers.
      
  • Reaction Monitoring:

    • Action: Stir at 25 °C for 4 hours.

    • Validation: The solution will transition to a dark brown, homogeneous mixture, indicating the formation of the active Pd(0) species. Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 4:1, UV active). The aryl iodide (

      
      ) should be completely consumed, replaced by a new, highly UV-active spot (
      
      
      
      ).
  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous

      
       (30 mL). Extract with Ethyl Acetate (
      
      
      
      mL).
    • Validation: The aqueous layer will turn distinctly blue. This is a self-validating check confirming that the

      
       has successfully complexed and removed the copper salts (
      
      
      
      ).
  • Purification:

    • Action: Dry the combined organic layers over anhydrous

      
      , concentrate under reduced pressure, and purify via silica gel flash chromatography.
      
Quantitative Data: Optimization of Reaction Conditions

Recent advancements have introduced greener solvent alternatives for this coupling [2]. The table below summarizes the optimization landscape for this specific transformation.

EntryCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Notes
1

/

THF

25488Standard protocol; mild conditions.
2

/

DMFDiisopropylamine60285Faster, but uses reprotoxic DMF.
3

/

/

HEP*TMG50195Green solvent alternative [2].
4

(No Cu)
THF

801245Sluggish transmetalation without Cu.

*HEP = N-Hydroxyethylpyrrolidone; TMG = Tetramethylguanidine.

Downstream Applications in Drug Discovery

Once synthesized, 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is primarily utilized in Click Chemistry (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles.

The triazole ring is a bioisostere of amide bonds, offering superior metabolic stability and distinct hydrogen-bonding capabilities. Compounds bearing the 4-fluoro-3-methylphenyl-triazole motif have shown significant promise in several therapeutic areas:

  • Anti-Inflammatory Agents: Triazole derivatives linked to natural product scaffolds (e.g., dehydroabietic acid) via this specific alkyne have demonstrated potent NO inhibitory activities in microglial cells, acting via the NF-κB/NLRP3 pathways [3].

  • Antiviral Therapeutics: Similar propargyl alcohol derivatives have been utilized to synthesize ribavirin analogues via ruthenium- or copper-catalyzed cycloadditions, targeting broad-spectrum viral replication [4].

ExperimentalWorkflow Prep 1. System Degassing (Argon Purge, 15 min) Catalyst 2. Catalyst Loading (Pd(PPh3)2Cl2, CuI) Prep->Catalyst Prevents Pd oxidation Reagents 3. Reagent Addition (Ar-I, Alkyne, Et3N) Catalyst->Reagents Sequential addition Reaction 4. Coupling Reaction (25°C, 4 hours) Reagents->Reaction Exothermic control Workup 5. Aqueous Quench (NH4Cl to remove Cu) Reaction->Workup TLC confirmed Purify 6. Chromatography (Silica Gel, Hex/EtOAc) Workup->Purify Organic extraction

Figure 2: Self-validating experimental workflow for the synthesis of the target propargyl alcohol.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications)[Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents Source: Organic Letters (ACS Publications)[Link]

  • Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid Source: d-nb.info[Link]

  • Preparation of ribavirin analogues by copper- and ruthenium-catalyzed azide-alkyne 1,3-dipolar cycloaddition Source: PMC (National Institutes of Health)[Link]

Protocols & Analytical Methods

Method

Application Note: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol as a Strategic Building Block in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (CAS: 1370557-07-3) represents a highly privileged scaffold that merges a metabolically tuned aryl ring with a versatile propargyl alcohol moiety.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable pharmacophore. The causality behind selecting this specific substitution pattern is rooted in predictive structure-activity relationship (SAR) principles:

  • The 4-Fluoro Substituent: The carbon-fluorine (C-F) bond is highly resistant to oxidative cleavage. Placing fluorine at the para-position effectively blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary metabolic liability for aromatic rings, thereby extending the in vivo half-life of the resulting drug candidate[1].

  • The 3-Methyl Substituent: Often referred to as the "magic methyl" effect, this group breaks planar symmetry and introduces steric bulk that restricts the conformational freedom of the molecule. This restriction frequently locks the molecule into a bioactive conformation, enhancing binding affinity within hydrophobic protein pockets.

  • The Propargyl Alcohol Handle: The internal alkyne paired with a primary alcohol provides a bifurcated synthetic handle. It can be oxidized to highly electrophilic propiolaldehydes, activated for nucleophilic substitution, or utilized in metal-catalyzed annulations to construct complex heterocycles.

Predictive ADME & Physicochemical Profiling

To understand the baseline impact of this building block on a final drug candidate, we must evaluate its physicochemical properties compared to an unfunctionalized baseline.

Property3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-olUnsubstituted Phenyl AnalogImpact of Substitution on Final Pharmacophore
Molecular Weight 164.18 g/mol 132.16 g/mol Slight increase; remains highly efficient for Lipinski's Rule of 5 compliance.
cLogP (Calculated) ~2.1~1.4Increased lipophilicity; significantly enhances Blood-Brain Barrier (BBB) permeability.
Topological Polar Surface Area (TPSA) 20.2 Ų20.2 ŲUnchanged; maintains an optimal profile for CNS target penetration.
Metabolic Hotspots Blocked at para-positionSusceptible to para-hydroxylationEnhanced metabolic stability and prolonged pharmacokinetic half-life[1].

Divergent Synthetic Workflows

The true value of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol lies in its ability to act as a central node for divergent synthesis. Depending on the reaction conditions, it can be seamlessly integrated into distinct therapeutic classes, ranging from kinase inhibitors to neuroprotective agents.

DivergentSynthesis SM 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol Oxidation Oxidation (e.g., DMP, MnO2) SM->Oxidation Activation Activation (e.g., MsCl, CBr4/PPh3) SM->Activation Annulation Metal-Catalyzed Annulation SM->Annulation Aldehyde Propiolaldehyde Intermediate Oxidation->Aldehyde LG Propargyl Bromide/Mesylate Activation->LG Indole Indoles / Quinolines (Core Scaffolds) Annulation->Indole Anilines/Transition Metals Pyrazole Pyrazoles / Isoxazoles (Kinase Inhibitors) Aldehyde->Pyrazole Hydrazines/ Hydroxylamines Amine Propargylamines (MAO-B Inhibitors) LG->Amine 2° Amines

Divergent synthetic workflows utilizing 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol.

Application & Self-Validating Protocols

Synthesis of 3,5-Disubstituted Pyrazoles (Kinase Inhibitors)

Pyrazoles are a cornerstone of medicinal chemistry, frequently serving as hydrogen-bond donors/acceptors in the hinge-binding region of kinases. By oxidizing the propargyl alcohol to a propiolaldehyde, we create a highly reactive Michael acceptor that readily undergoes cyclocondensation with substituted hydrazines to form 1H-pyrazoles[2].

Causality in Protocol Design: Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid aqueous acidic conditions that could trigger premature alkyne hydration (Meyer-Schuster rearrangement).

Self-Validating Protocol: Oxidation and Cyclocondensation
  • Oxidation: Dissolve 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C under argon.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check 1 (Intermediate): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) must disappear, replaced by a less polar, highly UV-active spot (
    
    
    
    ). In
    
    
    H NMR, confirm the disappearance of the propargylic CH
    
    
    doublet (~4.5 ppm) and the appearance of a distinct aldehyde singlet (~9.4 ppm).
  • Workup: Quench with saturated aqueous NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    . Extract with DCM, dry over MgSO
    
    
    , and concentrate to yield the crude propiolaldehyde.
  • Cyclocondensation: Dissolve the crude aldehyde in ethanol. Add the desired hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq). Reflux for 4 hours.

  • Validation Check 2 (Final Product): LC-MS should indicate the expected

    
     mass for the pyrazole. 
    
    
    
    H NMR will show a characteristic pyrazole C4-H singlet around 6.5–6.8 ppm, confirming successful cyclization[2].
Synthesis of Propargylamines (MAO-B Inhibitors)

Propargylamines are mechanism-based (suicide) inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for dopamine degradation in the brain. Drugs like Rasagiline utilize this pharmacophore to provide neuroprotection in Parkinson's disease[3]. The alkyne moiety forms an irreversible covalent adduct with the N5 atom of the enzyme's FAD cofactor.

MAOB_Pathway Drug Propargylamine Derivative MAOB MAO-B Enzyme (Active) Drug->MAOB Suicide Inhibition Complex Covalent Flavin Adduct (Inactive) MAOB->Complex Covalent Binding Degradation DOPAC / HVA (Metabolites) MAOB->Degradation Dopamine Dopamine Complex->Dopamine Prevents Degradation Dopamine->Degradation Oxidative Deamination Neuroprotection Preserved Motor Function & Neuroprotection Dopamine->Neuroprotection

Mechanism of action for propargylamine-derived MAO-B inhibitors in neuroprotection.

Causality in Protocol Design: The Appel reaction (CBr


/PPh

) is preferred over SOCl

or PBr

for the activation of the alcohol. It proceeds under mild, neutral conditions, preventing acid-catalyzed allene formation or degradation of the electron-rich alkyne.
Self-Validating Protocol: Appel Activation and Amination
  • Activation: Dissolve 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C.

  • Slowly add carbon tetrabromide (1.2 eq) dissolved in THF. Stir for 1 hour at room temperature.

  • Validation Check 1 (Intermediate): Following filtration through a short silica plug to remove triphenylphosphine oxide,

    
    H NMR of the intermediate propargyl bromide must show a diagnostic downfield shift of the propargylic CH
    
    
    
    protons from ~4.5 ppm (alcohol) to ~4.1 ppm (bromide).
  • Amination: Dissolve the propargyl bromide in acetonitrile. Add a secondary amine (e.g., N-methylprop-2-en-1-amine) (1.5 eq) and K

    
    CO
    
    
    
    (2.0 eq). Stir at 60 °C for 6 hours.
  • Validation Check 2 (Final Product): The resulting propargylamine will exhibit a basic shift. During liquid-liquid extraction, the product will partition into the aqueous layer upon acidification with 1M HCl, and return to the organic layer upon basification with 1M NaOH. This pH-dependent solubility shift physically validates the successful formation of the amine.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
  • Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Organic Chemistry Portal (Synthesis 2013).
  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.

Sources

Application

Using 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol in click chemistry

Application Note: Regioselective Synthesis of Fully Substituted Triazoles via RuAAC using 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Executive Summary The advent of click chemistry revolutionized modular synthesis, primar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Fully Substituted Triazoles via RuAAC using 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Executive Summary

The advent of click chemistry revolutionized modular synthesis, primarily through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, CuAAC is fundamentally limited to terminal alkynes[1]. For drug development professionals requiring fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles as rigid pharmacophores, internal alkynes must be utilized.

This technical guide details the optimized use of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , an internal alkyne featuring a propargylic alcohol, in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We demonstrate how the propargylic hydroxyl group acts as a powerful regiodirecting element, bypassing the poor selectivity of standard internal alkynes and yielding >95% of a single regioisomer[2].

Mechanistic Rationale: The Power of Hydrogen-Bond Directing

When reacting standard unsymmetrical internal alkynes via RuAAC, the regioselectivity is often poor, resulting in ~1:1 mixtures of regioisomers. However, 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol bypasses this limitation through an elegant structural feature.

The Causality of Regioselectivity: The reaction proceeds via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle[2]. The propargylic alcohol (-OH) on the alkyne acts as a hydrogen-bond donor, coordinating strongly with the chloride ligand of the [Cp*RuCl] catalytic active species. This interaction rigidly locks the alkyne's orientation during the oxidative coupling step. Consequently, the new carbon-nitrogen bond exclusively forms between the β-carbon of the alkyne (the carbon attached to the aryl group) and the terminal, electrophilic nitrogen of the azide[2].

The Result: The exclusive formation of 1-substituted-4-(4-fluoro-3-methylphenyl)-5-(hydroxymethyl)-1,2,3-triazole.

RuAAC_Mechanism Alkyne 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol Coordination Ligand Exchange & Alkyne/Azide Coordination Alkyne->Coordination Azide Organic Azide (R-N3) Azide->Coordination Catalyst Cp*RuCl(COD) Catalyst Catalyst->Coordination H_Bonding Regiodirecting H-Bonding (Propargylic OH ··· Cl-Ru) Coordination->H_Bonding OH group aligns Ruthenacycle Six-Membered Ruthenacycle Intermediate H_Bonding->Ruthenacycle Oxidative Coupling Reductive_Elim Reductive Elimination Ruthenacycle->Reductive_Elim Reductive_Elim->Catalyst Catalyst Regeneration Product 1,4,5-Trisubstituted 1,2,3-Triazole (Exclusive Regioisomer) Reductive_Elim->Product

Fig 1: RuAAC catalytic cycle showing the regiodirecting H-bond of the propargylic OH to Ru-Cl.

Catalyst Selection and Reaction Dynamics

For this transformation, CpRuCl(COD) (pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene) is vastly superior to the traditional CpRuCl(PPh3)2[2].

Why? The cyclooctadiene (COD) ligand is highly labile compared to triphenylphosphine. This allows for rapid ligand exchange and coordination of the sterically hindered internal alkyne at lower temperatures (25–60 °C). Operating at lower temperatures prevents the thermal degradation of sensitive organic azides and preserves the active Ru(II) oxidation state, which is prone to deactivation at high heat[2].

Quantitative Data & Method Comparison

The table below summarizes the critical performance differences between catalytic systems when applied to internal alkynes, highlighting the necessity of the propargylic directing group.

Reaction SystemAlkyne TypeCatalystTemp (°C)ConversionRegioselectivity (4-Ar : 5-Ar)
CuAAC Internal (Propargylic)Cu(I) / Ascorbate25< 5%N/A (Fails)
RuAAC (Control) Internal (No -OH)CpRuCl(COD)60> 85%~ 1 : 1 (Poor)
RuAAC (Optimized) Internal (Propargylic) CpRuCl(COD) 60 > 90% > 95 : 5 (Excellent)

Self-Validating Experimental Protocol

Safety Note: Organic azides are high-energy compounds. Ensure the carbon-to-nitrogen ratio of the azide is ≥ 3:1 to mitigate explosion risks.

Reagents:

  • 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (1.0 equiv, 1.0 mmol)

  • Organic Azide (e.g., Benzyl azide) (1.1 equiv, 1.1 mmol)

  • Cp*RuCl(COD) (5 mol %, 0.05 mmol)

  • Anhydrous 1,4-Dioxane or THF (5.0 mL)

Step-by-Step Workflow:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol and the organic azide. Add 5.0 mL of anhydrous 1,4-Dioxane.

    • Causality: Degassing is critical. While RuAAC is more robust than CuAAC, ambient oxygen can oxidize Ru(II) to inactive Ru(III) species, stalling the catalytic cycle. Sparge the solution with dry Argon for 10 minutes.

  • Catalyst Addition (Validation Checkpoint 1): Quickly add Cp*RuCl(COD) under a positive stream of Argon.

    • Validation: The pristine catalyst must be a brown/orange microcrystalline powder. If it appears black, it has oxidized and the reaction will fail. Upon addition, the mixture should turn a clear, deep amber color.

  • Reaction Execution: Seal the flask and heat to 60 °C using a precisely controlled oil bath or heating block. Stir for 4 to 8 hours.

  • Monitoring (Validation Checkpoint 2): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3).

    • Validation: The starting alkyne is highly UV-active and stains readily with KMnO4. The product triazole will exhibit a significantly lower Rf value due to the highly polar triazole core and the free hydrogen-bonding hydroxyl group at the C5 position.

  • Quenching and Purification: Once the alkyne is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Ru-Removal: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and filter through a short pad of silica gel, eluting with Ethyl Acetate.

    • Causality: Ruthenium byproducts can interfere with downstream biological assays. The silica plug effectively traps the highly polar Ru salts.

  • Final Isolation: Purify the concentrated filtrate via flash column chromatography to yield the pure 1,4,5-trisubstituted triazole.

Applications in Drug Development

The resulting 1,4,5-trisubstituted triazole is a highly valuable scaffold. The 4-fluoro-3-methylphenyl group provides enhanced lipophilicity and metabolic stability (the fluorine blocks cytochrome P450 oxidation at the para-position). Meanwhile, the 5-hydroxymethyl group serves as a versatile synthetic handle for further functionalization (e.g., oxidation to an aldehyde, or conversion to a leaving group for further substitution). This makes the methodology ideal for generating large, screening-ready libraries of rigidified peptidomimetics and kinase inhibitors[1].

References

  • Source:J. Am. Chem. Soc.
  • Source:Chem. Rev.

Sources

Method

Application Notes &amp; Protocols: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol as a Strategic Synthon for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of Fluorinated Propargyl Alcohols In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Propargyl Alcohols

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast number of bioactive molecules and approved pharmaceuticals.[1][2] Among the most versatile building blocks for their construction are propargyl alcohols, which possess the unique dual functionality of a reactive alkyne and a hydroxyl group.[1][3] This structure serves as a powerful synthon for a multitude of cyclization and cycloaddition reactions.[2][4]

This guide focuses on a particularly valuable, substituted propargyl alcohol: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol . The strategic incorporation of fluorine and a methyl group onto the phenyl ring imparts desirable physicochemical properties to the resulting heterocyclic products. The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[5][6][7] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine.[6] The adjacent methyl group provides steric bulk and electronic modulation, further influencing the molecule's interaction with biological targets.

This document provides in-depth application notes and detailed protocols for the synthesis of two key classes of heterocycles—furans and pyrazoles—using this fluorinated synthon, with a focus on explaining the causality behind the chosen synthetic strategies.

Core Synthetic Principles: Activating the Propargyl Alcohol

The synthetic utility of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol stems from the targeted activation of its alkyne and hydroxyl functionalities. Transition-metal catalysis, particularly with electrophilic or "π-acidic" metals like gold, is a premier strategy for activating the carbon-carbon triple bond.[8][9]

Gold-Catalyzed Activation (for O-Heterocycles): Homogeneous gold catalysts, typically Au(I) or Au(III) species, are exceptionally effective at activating alkynes toward nucleophilic attack.[10][11] The catalyst coordinates to the alkyne, rendering it highly electrophilic and susceptible to attack by intra- or intermolecular nucleophiles. In the context of furan synthesis from our substrate, the pendant hydroxyl group acts as the internal nucleophile. This process is often highly efficient, proceeding rapidly under mild conditions with low catalyst loadings.[10]

Copper-Catalyzed Activation (for N-Heterocycles): For the synthesis of nitrogen-containing heterocycles like pyrazoles, copper salts are often employed. Copper(I) iodide, for example, can mediate the electrophilic cyclization of α,β-alkynic hydrazones, which are formed in situ from the propargyl alcohol precursor and a hydrazine.[12] The copper activates the alkyne, facilitating the crucial nucleophilic attack by the hydrazine nitrogen atom to construct the pyrazole ring.[12]

Application Protocol I: Gold-Catalyzed Synthesis of 2-Alkyl-4-(4-fluoro-3-methylphenyl)furans

This protocol details the synthesis of highly substituted furans via a gold-catalyzed dehydrative cyclization. Furans are prevalent motifs in natural products and pharmaceuticals.[11]

Causality and Mechanistic Insight

The reaction proceeds through the activation of the alkyne by a cationic gold(I) species. A common and highly effective method involves generating this active catalyst in situ from a stable pre-catalyst like JohnPhosAuCl or PPh₃AuCl by using a silver salt (e.g., AgOTf, AgSbF₆) to abstract the chloride anion.[9][10] The resulting cationic gold complex coordinates to the alkyne, which can then undergo a 5-endo-dig cyclization via attack from the hydroxyl oxygen. Subsequent proton transfer and dehydration (aromatization) yield the stable furan ring. The use of anhydrous solvents and molecular sieves is critical, as water can compete as a nucleophile and potentially deactivate the catalyst.[10]

// Nodes sub [label="3-(4-Fluoro-3-methylphenyl)\nprop-2-yn-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Au(I) Pre-catalyst\n(e.g., PPh3AuCl)\n+ Silver Salt (AgX)", fillcolor="#F1F3F4", fontcolor="#202124"]; solv [label="Anhydrous Solvent\n(e.g., Dichloromethane)", fillcolor="#F1F3F4", fontcolor="#202124"]; act_cat [label="Active Cationic\n[Au(I)]+ Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex [label="Gold-Alkyne\nπ-Complex", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cyclize [label="5-endo-dig\nCyclization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermed [label="Oxonium Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; dehydrate [label="Dehydration &\nAromatization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="Substituted Furan\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> complex; act_cat -> complex [label="Activation"]; cat -> act_cat [style=dashed]; solv -> sub [style=dashed]; complex -> cyclize; cyclize -> intermed; intermed -> dehydrate; dehydrate -> prod; } Caption: General workflow for the Au(I)-catalyzed synthesis of furans.

Experimental Protocol

Reaction: AuCl-catalyzed cyclization to form 2-methyl-4-(4-fluoro-3-methylphenyl)furan.

ReagentMW ( g/mol )AmountMmolEquiv.
1-(4-Fluoro-3-methylphenyl)but-2-yn-1-ol*192.21192 mg1.01.0
Gold(I) Chloride (AuCl)232.425.8 mg0.0250.025
Dichloromethane (DCM), anhydrous84.935.0 mL--

Note: For this specific furan, the starting material is modified to 1-(4-fluoro-3-methylphenyl)but-2-yn-1-ol to yield a 2-methylfuran. The general principle applies directly to the title compound for other substitutions.

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Fluoro-3-methylphenyl)but-2-yn-1-ol (192 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (5.0 mL) via syringe under an inert atmosphere (Nitrogen or Argon). Stir until the starting material is fully dissolved.

  • To this solution, add Gold(I) Chloride (5.8 mg, 0.025 mmol, 2.5 mol%) in one portion.

  • Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 30-60 minutes.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to afford the pure furan product as a colorless oil.

Application Protocol II: Copper-Mediated Synthesis of 1,5-Disubstituted-3-(4-fluoro-3-methylphenyl)pyrazoles

This protocol describes the synthesis of pyrazoles, a class of heterocycles renowned for its presence in a wide range of pharmaceuticals, including celecoxib (Celebrex).[12] The method relies on the condensation of the propargyl alcohol with a hydrazine derivative, followed by a copper-catalyzed cyclization.

Causality and Mechanistic Insight

This synthesis is a one-pot, multi-step process. First, the propargyl alcohol reacts with a hydrazine (e.g., phenylhydrazine) under mild heating to form an α,β-alkynic hydrazone intermediate. The subsequent and crucial step is the electrophilic cyclization mediated by Copper(I) iodide.[12] The Cu(I) salt acts as a Lewis acid, coordinating to the alkyne and activating it. This is followed by a 5-endo-dig intramolecular nucleophilic attack from the secondary nitrogen of the hydrazone.[12] A final tautomerization/aromatization step yields the thermodynamically stable pyrazole ring. The use of a mild base like triethylamine facilitates the initial condensation and the final steps of the catalytic cycle.

// Nodes start_mat [label="Propargyl Alcohol + Phenylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="α,β-Alkynic Hydrazone\n(Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Cu(I) Iodide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cu_complex [label="Copper-Alkyne\nπ-Complex", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="5-endo-dig\nN-Cyclization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Cyclized Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; aromatization [label="Tautomerization\n(Aromatization)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="3-Aryl-1,5-Disubstituted\nPyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_mat -> hydrazone [label="Condensation"]; hydrazone -> cu_complex; catalyst -> cu_complex [label="Activation"]; cu_complex -> cyclization; cyclization -> intermediate; intermediate -> aromatization; aromatization -> product; } Caption: Key steps in the Cu(I)-catalyzed synthesis of pyrazoles.

Experimental Protocol

Reaction: One-pot synthesis of 3-(4-fluoro-3-methylphenyl)-1-phenyl-1H-pyrazole.

ReagentMW ( g/mol )AmountMmolEquiv.
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol178.19178 mg1.01.0
Phenylhydrazine108.14119 mg1.11.1
Copper(I) Iodide (CuI)190.4519 mg0.10.1
Triethylamine (Et₃N)101.190.28 mL2.02.0
Acetonitrile (MeCN)41.055.0 mL--

Procedure:

  • In a 25 mL oven-dried Schlenk tube, combine 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol (178 mg, 1.0 mmol), phenylhydrazine (119 mg, 1.1 mmol), and a magnetic stir bar.

  • Add acetonitrile (5.0 mL), followed by triethylamine (0.28 mL, 2.0 mmol).

  • Stir the mixture at 80 °C for 1 hour to facilitate the formation of the hydrazone intermediate.

  • After 1 hour, cool the mixture slightly and add Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%) to the reaction vessel.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC (7:3 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 20 mL of saturated aqueous ammonium chloride solution and 20 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the target pyrazole.

Summary and Outlook

The protocols described herein demonstrate that 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol is a highly effective and versatile precursor for constructing medicinally relevant heterocyclic compounds. The strategic placement of the fluoro and methyl groups provides a valuable handle for tuning the biological and pharmacological properties of the final products. The choice of catalyst—gold for furan synthesis and copper for pyrazole synthesis—allows for selective and high-yielding transformations by leveraging the distinct reactivity pathways of the propargyl alcohol synthon. Researchers in drug discovery can apply these methodologies to rapidly generate libraries of novel furan and pyrazole derivatives for biological screening, accelerating the development of next-generation therapeutics.

References

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

  • Zhang, J., Schmalz, H.-G. (2022). Gold(III) or Gold(I)/Lewis-Acid-Catalyzed Substitution/Cyclization/1,2-Migration Reactions of Propargyl Alcohols with 3-Amino-benzo[d]isoxazoles: Synthesis of Pyrimidine Derivatives. Organic Letters, 24(15), 2899–2903. Available at: [Link]

  • Nguyen, T. B. (2018). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Letters in Organic Chemistry, 15(11), 889-902. Available at: [Link]

  • Hosseyni, S., Su, Y., Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013. Available at: [Link]

  • Aponick, A., Li, C.-Y., Malinge, J., Marques, E. F. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624–4627. Available at: [Link]

  • Abbas, A. A., Farghaly, T. A., Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 32801-32837. Available at: [Link]

  • Wang, Y., et al. (2019). Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins. Organic Letters, 21(1), 188–192. Available at: [Link]

  • Tokimizu, Y., Oishi, S., Fujii, N., Ohno, H. (2013). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 52(24), 6359-6362. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]

  • Pennell, M. N., et al. (2014). Gold catalysed synthesis of 3-alkoxyfurans at room temperature. Organic & Biomolecular Chemistry, 12(6), 924-929. Available at: [Link]

  • Singh, D., et al. (2021). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Molecular Diversity, 25, 1903–1930. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Mini-Reviews in Organic Chemistry, 13(3), 212-220. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

  • Abbas, A. A., Farghaly, T. A., Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Hosseyni, S., Su, Y., Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013. Available at: [Link]

  • Palumbopiccionello, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Voelter, W. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(21), 8959–8966. Available at: [Link]

  • Gandeepan, P., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Available at: [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1243–1306. Available at: [Link]

Sources

Application

Asymmetric synthesis involving 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Application Note: Asymmetric Synthesis & Functionalization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Executive Summary This guide details the asymmetric utilization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (hereaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis & Functionalization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Executive Summary

This guide details the asymmetric utilization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (hereafter referred to as Compound A ).

Compound A is a strategic "linchpin" intermediate in medicinal chemistry. The specific 4-fluoro-3-methylphenyl substitution pattern is a privileged pharmacophore, designed to enhance metabolic stability (by blocking para-oxidation via fluorine) and modulate lipophilicity (via the meta-methyl group).

While Compound A itself is an achiral primary alcohol, it serves as a critical precursor for generating high-value chiral building blocks . This Application Note focuses on the two most chemically significant asymmetric transformations involving this scaffold:

  • Pathway A (Primary Protocol): Stereoselective semi-reduction followed by Sharpless Asymmetric Epoxidation (SAE) to yield chiral epoxy alcohols.

  • Pathway B (Secondary Protocol): Enantioselective synthesis of the secondary alcohol variant (1-substituted) via Asymmetric Transfer Hydrogenation (ATH) , addressing potential structural ambiguity in drug design.

Critical Structural Disambiguation

Before proceeding, researchers must verify the specific isomer required for their target API, as "propynyl alcohol" nomenclature can be ambiguous in loose conversation.

FeatureTarget of this Guide (Compound A) Common Isomeric Variant
IUPAC Name 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol 1-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol
Structure Ar-C≡C-CH₂OHAr-CH(OH)-C≡CH
Chirality Achiral (Primary Alcohol)Chiral (Secondary Alcohol)
Key Usage Precursor to chiral epoxides, allenes, or cyclopropanes.Chiral pharmacophore itself; often made via ketone reduction.

This protocol primarily addresses Compound A (Primary) but includes a contingency method for the Secondary variant in Section 5.

Pathway A: Enantioselective Construction of Epoxy-Alcohol Scaffolds

This is the industry-standard route for converting the achiral Compound A into a chiral synthon with high enantiomeric excess (>95% ee).

Phase 1: Stereoselective Semi-Hydrogenation

To utilize Sharpless Asymmetric Epoxidation, the alkyne must first be converted to an allylic alcohol. The geometry of the alkene is critical: SAE requires the (E)-isomer for predictable face selectivity.

  • Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al ).

  • Rationale: Unlike Lindlar hydrogenation (which gives Z-alkenes) or LiAlH₄ (which can be harsh), Red-Al provides high trans-selectivity and functional group tolerance.

Protocol 1: Red-Al Reduction

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen.

  • Solvent: Add anhydrous THF (10 mL/g of substrate).

  • Substrate: Charge Compound A (1.0 equiv) and cool to 0°C.

  • Addition: Add Red-Al (65% wt in toluene, 1.5 equiv) dropwise via syringe pump to maintain internal temp <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of alkyne spot).

  • Quench: Cool to 0°C. Carefully add saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour until the biphasic layers separate clearly (breaks the aluminum emulsion).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Product: (E)-3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol .

Phase 2: Sharpless Asymmetric Epoxidation (SAE)

This step introduces the absolute stereochemistry.

  • Catalyst System: Ti(OiPr)₄ / (+)-Diethyl Tartrate (DET) or (-)-DET.

  • Oxidant: tert-Butyl Hydroperoxide (TBHP) (anhydrous, ~5.5 M in decane).

  • Selectivity Rule: Using (-)-DET attacks the alkene from the "top" face (relative to the hydroxymethyl group oriented bottom-right), yielding the (2S,3S) epoxide. Using (+)-DET yields the (2R,3R) epoxide.

Protocol 2: Asymmetric Epoxidation

  • Activation: In a flame-dried flask containing 4Å Molecular Sieves (powdered, activated), add dry DCM (20 mL/g).

  • Catalyst Loading: Cool to -20°C. Add Ti(OiPr)₄ (0.05 equiv) and (+)-Diethyl Tartrate (0.06 equiv). Stir for 20 mins to "age" the catalyst complex.

  • Substrate: Add the (E)-Allylic Alcohol (from Phase 1) dissolved in minimal DCM.

  • Oxidation: Add TBHP (2.0 equiv) dropwise at -20°C.

  • Incubation: Stir at -20°C for 4–6 hours. Keep strictly anhydrous.

  • Quench: Add water (2 equiv relative to Ti) and allow to warm to RT. Hydrolysis of the titanate takes ~30 mins.

  • Workup: Add 30% NaOH in brine (to sequester Ti). Partition with DCM.

  • Purification: Silica gel chromatography.

  • Result: ((2R,3R)-3-(4-Fluoro-3-methylphenyl)oxiran-2-yl)methanol .

Visualization of Pathway A

G Start Compound A (Achiral Alkyne) Step1 Stereoselective Reduction (Red-Al) Start->Step1 THF, 0°C Inter (E)-Allylic Alcohol (Trans-Alkene) Step1->Inter Trans-selective Step2 Sharpless Epoxidation (Ti(OiPr)4 / (+)-DET) Inter->Step2 TBHP, -20°C Product Chiral Epoxy Alcohol (>95% ee) Step2->Product O-delivery from Re-face

Figure 1: Conversion of the achiral propargyl scaffold to a high-value chiral epoxide.

Pathway B: Contingency for Secondary Alcohol Synthesis

If the target molecule is actually the secondary alcohol 1-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , the asymmetric center must be established directly from the ketone.

Protocol: Noyori Asymmetric Transfer Hydrogenation (ATH)

  • Substrate: 1-(4-Fluoro-3-methylphenyl)prop-2-yn-1-one (Propargyl Ketone).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Mix: Dissolve ketone in DCM/HCOOH-Et₃N.

  • Add Catalyst: Add Ru-catalyst (1 mol%).

  • Stir: 25°C for 12 hours.

  • Result: Chiral Propargyl Alcohol (Secondary) with >96% ee.

References & Authority

  • Sharpless Asymmetric Epoxidation: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Red-Al Reduction of Propargyl Alcohols: Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642. (Describes Red-Al specificity for E-allylic alcohols).

  • Noyori Transfer Hydrogenation: Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

Method

Scale-up synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Application Note: Scale-Up Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Introduction & Strategic Rationale The synthesis of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol represents a critical carbon-carbon bond-for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Introduction & Strategic Rationale

The synthesis of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol represents a critical carbon-carbon bond-forming step in the preparation of fluorinated aryl-alkyne building blocks. The most robust methodology for this transformation is the Sonogashira cross-coupling between 4-fluoro-3-methyliodobenzene and propargyl alcohol[1]. While this reaction is highly efficient at the milligram scale, transitioning to a multi-gram or kilogram scale introduces significant process safety, heat transfer, and engineering challenges. Specifically, the exothermic nature of the coupling, combined with the thermal instability of propargyl alcohol, necessitates a rigorously engineered protocol[2].

This application note details a highly optimized, scalable batch protocol that prioritizes safety, catalyst efficiency, and downstream purification. By utilizing 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent alternative and implementing a strict controlled-dosing strategy, we mitigate thermal runaway risks while achieving >90% isolated yields.

Process Safety & Mechanistic Insights

The Sonogashira coupling operates via a synergistic dual-catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst[3]. The rate-determining step is typically the oxidative addition of the aryl iodide to the Pd(0) center; however, in scaled-up systems, the transmetalation from the copper acetylide can become a bottleneck if the alkyne is not activated efficiently.

Safety Criticality: Propargyl alcohol is a high-energy molecule. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies on propargylic systems have demonstrated that uncontrolled heating in the presence of transition metals or bases can initiate violent, exothermic decomposition[2]. Therefore, batch scale-up must not involve heating all reagents together in a single charge. Instead, the alkyne must be dosed into the active catalytic mixture at a rate that matches the reaction kinetics, ensuring no dangerous accumulation of unreacted propargyl alcohol occurs.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (from Cu cycle) PdII->TransMet PdII_Alkyne Pd(II) Complex Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide

Figure 1: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Reaction Optimization & Parameter Screening

To establish a scalable process, various solvent and base combinations were evaluated. Traditional protocols heavily rely on reprotoxic solvents like DMF or NMP[4]. We prioritized 2-MeTHF due to its excellent phase-separation properties during aqueous workup and its favorable environmental profile. Diisopropylamine (DIPA) was selected as the base over triethylamine (TEA) due to its higher boiling point and superior performance in stabilizing the active Pd(0) species during the extended dosing periods required for scale-up.

Table 1: Optimization of Reaction Parameters (10 mmol model scale)

EntrySolventBaseCatalyst System (mol%)Temp (°C)Dosing Time (h)Yield (%)
1DMFEt₃NPdCl₂(PPh₃)₂ (2) / CuI (4)50N/A (All-in)78*
2THFDIPAPdCl₂(PPh₃)₂ (2) / CuI (4)451.085
32-MeTHFDIPAPdCl₂(PPh₃)₂ (1) / CuI (2)452.094
42-MeTHFDIPAPd(OAc)₂ (1) / PPh₃ (2) / CuI (2)452.095

*Entry 1 exhibited a sharp, uncontrolled exotherm reaching 72°C, highlighting the danger of "all-in" batch processing.

Scaled-Up Experimental Protocol (1.0 Mol Scale)

This protocol is designed for a 1.0 molar scale (approx. 236 g of aryl iodide) using a jacketed glass reactor equipped with overhead stirring, an internal thermocouple, and a programmable dosing pump.

Reagents:

  • 4-Fluoro-3-methyliodobenzene: 236.0 g (1.00 mol, 1.0 equiv)

  • Propargyl alcohol: 67.3 g (1.20 mol, 1.2 equiv)

  • Diisopropylamine (DIPA): 121.4 g (1.20 mol, 1.2 equiv)

  • PdCl₂(PPh₃)₂: 7.02 g (0.01 mol, 1.0 mol%)

  • CuI: 3.81 g (0.02 mol, 2.0 mol%)

  • 2-MeTHF: 1.0 L total

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 2 L jacketed reactor with argon for 15 minutes. Ensure the reactor is strictly dry and free of oxygen to prevent unwanted oxidative homocoupling of the alkyne (Glaser coupling)[4].

  • Charging: Charge the reactor with 4-fluoro-3-methyliodobenzene (236.0 g), PdCl₂(PPh₃)₂ (7.02 g), CuI (3.81 g), and 2-MeTHF (800 mL). Initiate overhead stirring at 250 rpm.

  • Base Addition: Add DIPA (121.4 g) to the suspension. The mixture will typically appear yellow-orange. Degas the mixture by sparging with argon for an additional 10 minutes.

  • Heating: Set the jacket temperature to heat the internal mixture to a target of 40°C.

  • Controlled Dosing (Critical Safety Step): Prepare a solution of propargyl alcohol (67.3 g) in 2-MeTHF (200 mL). Using a precise dosing pump, add this solution to the reactor over 2.5 hours. Monitor the internal temperature strictly; the exotherm should be managed so the internal temperature does not exceed 45°C[2]. If the temperature spikes, pause dosing immediately and increase jacket cooling.

  • Aging: Once dosing is complete, maintain the internal temperature at 45°C for 2 hours. Monitor the reaction completion via HPLC or GC-MS (target >99% conversion of the aryl iodide).

  • Quench: Cool the reactor to 20°C. Slowly add 500 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution. This step is crucial for solubilizing and extracting the copper catalyst as a water-soluble complex.

Workflow Prep 1. Reagent Preparation Degassing & Inerting Reactor 2. Reactor Charging Ar-I, Pd/Cu, Base, Solvent Prep->Reactor Dosing 3. Controlled Dosing Propargyl Alcohol (T < 45°C) Reactor->Dosing Reaction 4. Reaction Aging Monitoring via HPLC Dosing->Reaction Quench 5. Aqueous Quench NH4Cl to remove Cu Reaction->Quench Extraction 6. Phase Separation Organic Layer Recovery Quench->Extraction Purification 7. Crystallization/Distillation Final Product Isolation Extraction->Purification

Figure 2: Scaled-up process workflow emphasizing controlled dosing and safety.

Downstream Processing & Purification

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel (or utilize the reactor's bottom drain valve). Separate the lower aqueous layer. Wash the organic layer with an additional 500 mL of sat. NH₄Cl, followed by 500 mL of brine to remove residual DIPA salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath temperature < 40°C) to yield a crude brown oil.

  • Purification: For high-purity pharmaceutical applications, the crude product can be purified via short-path vacuum distillation. Alternatively, if palladium scavenging is required, passing the crude mixture through a short pad of silica gel or utilizing functionalized metal scavengers (e.g., QuadraPure®) prior to distillation will yield the pure 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol.

References

  • [1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. acs.org. 1

  • [3] Sonogashira coupling - Wikipedia. wikipedia.org. 3

  • [4] Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters - ACS Publications. acs.org. 4

  • [2] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions - Purdue Engineering. purdue.edu. 2

Sources

Application

Application Note: Analytical Quantification of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

This Application Note is structured to guide analytical scientists through the rigorous quantification of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (CAS: 220708-01-0), a critical intermediate in the synthesis of fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide analytical scientists through the rigorous quantification of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (CAS: 220708-01-0), a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.

Introduction & Scope

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a functionalized alkynyl alcohol used as a building block in "Click Chemistry" (CuAAC) and Sonogashira couplings to generate complex heterocyclic drugs.[1] Its structural integrity is pivotal; the terminal hydroxyl group is prone to oxidation (to aldehyde/carboxylic acid), and the internal alkyne is susceptible to hydration or reduction.

This guide provides two validated workflows:

  • Method A (QC/Purity): A robust RP-HPLC-UV method for raw material release and reaction monitoring (>95% purity).

  • Method B (Trace Analysis): A high-sensitivity LC-MS/MS method for genotoxic impurity screening or trace quantitation in biological matrices.[1]

Chemical & Physicochemical Profile

PropertyDescriptionAnalytical Implication
Structure Aromatic ring (F, Me subst.)[1][2][3][4][5][6][7] + Alkyne + Primary AlcoholStrong UV chromophore (Aromatic + Alkyne conjugation).[1]
Polarity (LogP) Est. 2.1 – 2.5Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography.[1]
pKa ~13-14 (Alcohol), Neutral in aqueous mediapH modification of mobile phase is for peak shape (silanol suppression), not ionization.[1]
Reactivity Oxidation (Alcohol

Aldehyde), Alkyne Hydration
Samples must be prepared fresh; avoid protic acid diluents for long storage.[1]

Method A: HPLC-UV Protocol (Purity & Assay)

Method Selection Logic

We utilize a C18 stationary phase for primary retention.[1] However, due to the aromatic nature of the analyte, a Phenyl-Hexyl column is recommended as an orthogonal backup if separation from aromatic impurities (e.g., non-fluorinated analogs) is difficult.

Chromatographic Conditions[1][9][10]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][8]

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).[1]

Mobile Phase & Gradient[1]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Suppresses silanol interactions).[1]
    
  • Solvent B: Acetonitrile (MeCN).[1]

Time (min)% Solvent A% Solvent BStep Description
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation[1][11]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% MeCN (prevents hydrolysis).[1]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Water/MeCN (50:50).

Method B: LC-MS/MS Protocol (Trace Quantification)

Ionization Strategy

The analyte is neutral and lacks basic nitrogens, making ESI+ efficiency variable.[1]

  • Primary Mode: APCI+ (Atmospheric Pressure Chemical Ionization).[1] The alcohol functionality dehydrates readily to form a stable carbocation

    
    .[1]
    
  • Alternative: ESI+ with Ammonium Adducts

    
    .[1]
    
MS Source Parameters (APCI+)[1]
  • Gas Temp: 350°C

  • Vaporizer Temp: 400°C

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
165.1

147.1

15Quantifier (Dehydration)
165.1

133.1 30Qualifier (Loss of

from propargyl)

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample origin and required sensitivity.

AnalyticalWorkflow Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc High (>0.1 mg/mL) (Raw Material, Reaction Mix) CheckConc->HighConc Bulk LowConc Trace (<1 µg/mL) (Bioanalysis, Cleaning Validation) CheckConc->LowConc Trace HPLC_Setup Setup HPLC-UV (C18, 254 nm) HighConc->HPLC_Setup LCMS_Setup Setup LC-MS/MS (APCI+, MRM 165->147) LowConc->LCMS_Setup SysSuit System Suitability (Tailing < 1.5, %RSD < 2.0) HPLC_Setup->SysSuit PurityCalc Calculate % Area (Purity) SysSuit->PurityCalc MatrixEffect Check Matrix Effect (Spike Recovery) LCMS_Setup->MatrixEffect QuantCalc Calculate Concentration (Linear Regression) MatrixEffect->QuantCalc

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration and application.

Degradation Pathway & Impurity Markers[1]

Understanding potential degradation is vital for "Force Degradation Studies" (ICH Q1B).[1]

Degradation Parent Parent Analyte (Alcohol) Oxidation Oxidation (Air/Peroxide) Parent->Oxidation Hydration Acid Hydration (H+ / H2O) Parent->Hydration Aldehyde Impurity A (Propynal deriv.) [M-2H] Oxidation->Aldehyde Ketone Impurity C (Enone/Ketone) [M+18] Hydration->Ketone Acid Impurity B (Propynoic Acid deriv.) [M+14] Aldehyde->Acid

Caption: Predicted degradation pathways: Oxidation to aldehydes/acids and acid-catalyzed hydration to ketones.[1]

Validation Parameters (ICH Q2 R1)

To ensure this protocol is "Trustworthy," the following acceptance criteria must be met during validation:

  • Specificity: Inject blank solvent. No interference at the retention time of the analyte (

    
    ).
    
  • Linearity: Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

    
     must be 
    
    
    
    .[1]
  • Precision: 6 replicate injections of the standard. RSD of Peak Area must be

    
    .[1]
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.[1]

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typ. 0.05 µg/mL.[1]

    • LOQ (S/N = 10): Typ. 0.15 µg/mL.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction with hydroxyl group.[1]Increase buffer conc. or switch to "End-capped" column (e.g., ZORBAX Eclipse Plus).[1]
Split Peak Sample solvent too strong (100% MeCN).Dilute sample in starting mobile phase (90% Water).[1]
Extra Peak @ RRT 0.9 Oxidation to aldehyde.[1]Prepare fresh samples; keep autosampler cooled (4°C).
Pressure High Particulates from reaction matrix.[1]Filter samples through 0.2 µm PTFE filter before injection.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (n.d.).[1] Application Notes and Protocols for the Characterization of 1,1-Diphenyl-2-propyn-1-ol Derivatives. Retrieved October 24, 2023.[1] Link

  • SIELC Technologies. (2018).[1] Separation of 3-Phenyl-2-propen-1-ol on Newcrom R1 HPLC column. Retrieved October 24, 2023.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (CAS 220708-01-0).[1] National Library of Medicine.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Welcome to the technical support center for the purification of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this ke...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. The purification of propargylic alcohols, particularly those with mixed polarity like our target compound, presents unique challenges that require a nuanced approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The successful isolation of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol in high purity is critical for subsequent synthetic steps. The molecule's structure, featuring a polar hydroxyl group, a nonpolar substituted phenyl ring, and an alkyne functional group, dictates its behavior during separation processes. This guide will help you navigate the common pitfalls associated with residual starting materials, reaction byproducts, and the physical state of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol from a typical reaction mixture, such as one resulting from a Sonogashira coupling reaction.[1][2]

Issue 1: Low or No Recovery of Product from Silica Gel Column Chromatography

Question: I ran my crude reaction mixture on a silica gel column, but I'm getting very low yields of my target compound. It seems to be stuck on the column. What's happening and how can I fix it?

Answer: This is a classic problem when purifying polar compounds like alcohols on a highly polar stationary phase like silica gel.[3][4] The hydroxyl group in your product forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant tailing during elution.

Causality & Solution:

  • Excessive Polarity: The interaction between your product's -OH group and the silica is too strong for your eluent to overcome.

    • Solution: You need to increase the polarity of your mobile phase. A common mistake is not using a polar enough solvent. While starting with a nonpolar eluent like hexane is standard, you must incorporate a more polar solvent like ethyl acetate or even a small percentage of methanol to effectively displace the product from the silica. A gradient elution, starting from low polarity and gradually increasing, is highly recommended.[3]

  • Acidic Nature of Silica: Standard silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds, though this is less common for simple propargyl alcohols.[4] More importantly, it can lead to strong binding.

    • Solution: Deactivate the silica gel. You can do this by pre-treating the silica with a small amount of a tertiary amine, like triethylamine (~1%), added to your eluent system. This neutralizes the acidic sites and reduces tailing. For example, use a hexane/ethyl acetate mobile phase containing 1% triethylamine.

  • Alternative Stationary Phases: If the issue persists, silica may not be the ideal stationary phase.

    • Solution 1: Switch to neutral alumina. Alumina is also a polar adsorbent but has different surface properties and can be less aggressive for certain polar compounds.[4]

    • Solution 2: Consider reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3] Your polar product will elute earlier than the nonpolar impurities. This is particularly useful for highly polar compounds that are difficult to purify using normal-phase chromatography.[5]

Issue 2: Contamination with Homocoupled Diyne Byproduct

Question: My purified product is contaminated with a less polar impurity that I suspect is the homocoupled diyne from a Glaser-type side reaction. How can I remove it?

Answer: The formation of a homocoupled diyne (e.g., 1,4-bis(4-fluoro-3-methylphenyl)buta-1,3-diyne) is a well-known side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[1][6] This byproduct is significantly less polar than your desired propargyl alcohol because it lacks the hydroxyl group.

Causality & Solution:

This difference in polarity is the key to separation. The diyne will travel much faster on a normal-phase column.

  • Optimizing Flash Chromatography:

    • TLC Analysis: First, visualize the separation on a TLC plate. Use a solvent system like 20-30% ethyl acetate in hexane. You should see the byproduct as a spot with a high Rf value (e.g., >0.7) and your product with a lower Rf value (ideally 0.2-0.4).

    • Elution Strategy: Start the column with a low-polarity eluent (e.g., 5-10% ethyl acetate/hexane) to first wash out the nonpolar diyne completely. Monitor the fractions by TLC. Once the diyne is fully eluted, you can increase the solvent polarity (e.g., to 30-40% ethyl acetate/hexane) to elute your desired product. This is known as a step-gradient elution.

Issue 3: The Purified Product is a Persistent Oil and Fails to Crystallize

Question: I have purified my product by column chromatography and confirmed its purity by NMR, but it remains an oil. How can I induce crystallization to obtain a solid?

Answer: It is not uncommon for propargylic alcohols to be low-melting solids or oils, even when pure.[7] However, residual solvents or trace impurities can also inhibit crystallization. The goal is to create a supersaturated solution from which crystals can nucleate.[8][9]

Causality & Solution:

  • Residual Solvent: Trace amounts of high-boiling solvents from chromatography (like ethyl acetate) can act as an impurity.

    • Solution: Ensure all solvent is removed by drying the oil under high vacuum for several hours, possibly with gentle warming.

  • Finding a Suitable Crystallization Solvent: A good recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.

    • Protocol:

      • Solvent Screening: In a small test tube, dissolve a small amount of your oil in a few drops of a "good" solvent where it is very soluble (e.g., dichloromethane or diethyl ether).

      • Add "Poor" Solvent: Slowly add a "poor," nonpolar solvent in which it is insoluble (e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy (turbid).

      • Re-dissolve: Add a drop or two of the "good" solvent to make the solution clear again.

      • Induce Crystallization: Allow this supersaturated solution to stand. You can encourage crystal growth by:

        • Scratching: Gently scratch the inside surface of the glass with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites.[10]

        • Seeding: If you have a tiny crystal from a previous batch, add it to the solution.

        • Cooling: Once nucleation starts, cool the solution slowly to room temperature, and then in an ice bath to maximize crystal yield.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of the reaction mixture?

A good starting point for TLC analysis is a 3:1 mixture of Hexane:Ethyl Acetate. This system should provide good separation between the nonpolar starting materials/byproducts and the more polar product alcohol. Adjust the ratio as needed to achieve an Rf value of 0.2-0.4 for your product, which is ideal for column chromatography separation.[10]

Q2: How can I visually track my product during column chromatography if it's not UV-active?

Fortunately, the phenyl group in 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol makes it UV-active. You can visualize it on a TLC plate under a UV lamp (254 nm). If for some reason you cannot use UV, you can stain the TLC plate. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alcohol and alkyne functional groups, appearing as a yellow/brown spot on a purple background.

Q3: Is distillation a viable purification method for this compound?

Distillation is generally not recommended for propargyl alcohols unless performed under high vacuum.[11][12] These compounds can be thermally unstable and may decompose at high temperatures.[11] Given the likely presence of non-volatile impurities like catalyst residues, column chromatography or recrystallization are superior and safer methods.[7]

Q4: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities. The proton NMR should show a characteristic signal for the alcohol (-OH), the methylene protons (-CH₂-), and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: This can confirm the presence of key functional groups: a broad -OH stretch (~3300 cm⁻¹), the C≡C alkyne stretch (~2200 cm⁻¹), and C-F stretch (~1200 cm⁻¹).

  • Melting Point: If you successfully crystallize the product, a sharp melting point range indicates high purity.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a standard reaction workup has been performed to remove bulk inorganic salts and catalyst residues.

  • TLC Analysis: Determine the optimal eluent system by TLC. A system that gives the product an Rf of ~0.3 is ideal.

  • Column Preparation:

    • Select a column with an appropriate diameter (e.g., 2-4 cm for a 1-5 g scale).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate/Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or your column eluent.

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent to remove nonpolar impurities (e.g., homocoupled diynes).

    • Collect fractions and monitor them by TLC.

    • Once the nonpolar impurities are gone, gradually increase the eluent polarity (e.g., increase to 30-50% Ethyl Acetate/Hexane) to elute the target compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Solvent System (v/v)Purpose
TLC Silica Gel3:1 Hexane / Ethyl AcetateInitial analysis and optimization.
Flash Column Silica GelGradient: 9:1 to 2:1 Hexane / Ethyl AcetateSeparation of product from nonpolar and highly polar impurities.
Recrystallization N/ADichloromethane / Hexane or Diethyl Ether / PentaneTo obtain a crystalline solid from a purified oil.

Visual Workflows

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Primary Purification cluster_fractions Fraction Analysis cluster_product Product Isolation cluster_final_purification Final Purification (If Needed) Crude Crude Reaction Mixture TLC TLC Analysis (3:1 Hexane:EtOAc) Crude->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column TLC_Fractions TLC of Fractions Column->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvents Combine->Evap Product Purified Product (Oil or Solid) Evap->Product Recryst Recrystallization Product->Recryst If oil or further purity needed Final_Product Crystalline Product Recryst->Final_Product

Caption: General workflow for the purification of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol.

Impurity Separation Diagram

This diagram illustrates the separation principle on a normal-phase silica column.

PolaritySeparation cluster_column Silica Gel Column (Polar) cluster_impurities Compounds (by Polarity) start Start Crude Mixture Applied elution Elution with Hexane/EtOAc Gradient end End of Column Fraction 1 (Low Polarity) Fraction 2 (Medium Polarity) Fraction 3 (High Polarity) Diyne Homocoupled Diyne (Nonpolar) Diyne->end:f0 Elutes First Product Target Product (Medium Polarity) Product->end:f1 Elutes Second PolarImp Baseline Impurities (Very Polar) PolarImp->end:f2 Elutes Last or Stays on Column

Caption: Separation of target compound from impurities based on polarity.

References

  • Vertex AI Search. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. Rawsource.
  • Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.
  • Wikipedia. (2023). Sonogashira coupling.
  • Thirunavukkarasu, K., et al. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem.
  • Google Patents. (2003).
  • WIPO Patentscope. (2002).
  • Science of Synthesis. (2008). Product Class 3: Propargylic Alcohols.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • BYJU'S. (2017). Sonogashira Coupling.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Google Patents. (1988). EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • University of California, Irvine. (n.d.).
  • ResearchGate. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
  • Benchchem. (n.d.).
  • Columbia University. (n.d.).
  • University of Calgary. (n.d.).
  • Biotage. (2023).
  • ResearchGate. (n.d.).
  • University of Victoria. (n.d.).

Sources

Optimization

Side reactions in the synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Technical Support Center: Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Case ID: #SGN-4F3M-PROP Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Case ID: #SGN-4F3M-PROP Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary & Reaction Pathway Analysis

User Query: "I am synthesizing 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol via Sonogashira coupling. I am observing low yields and persistent impurities. What are the dominant side reactions, and how do I mitigate them?"

Technical Assessment: The synthesis involves coupling 4-Fluoro-3-methyl-1-halobenzene (Aryl Halide) with Propargyl Alcohol (Terminal Alkyne). While the 4-fluoro-3-methyl substitution pattern provides steric and electronic stability, the propargyl alcohol moiety is prone to oxidative homocoupling (Glaser) and potential rearrangement.

Reaction Logic Visualization: The following diagram maps the competitive pathways. The Green path is the desired Sonogashira cycle. Red paths indicate parasitic side reactions triggered by oxygen, moisture, or catalyst degradation.

Sonogashira_Pathways Start Reagents: 4-Fluoro-3-methyl-X + Propargyl Alcohol Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Start->Pd_Cycle Inert, Base, Heat Glaser SIDE REACTION A: Glaser Homocoupling (2,4-Hexadiyne-1,6-diol) Start->Glaser O2 Leak (Cu catalyzed) Reduct SIDE REACTION B: Hydrodehalogenation (1-Fluoro-2-methylbenzene) Start->Reduct H-Source (Solvent/Base) Target Target Product: 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol Pd_Cycle->Target Cross-Coupling Rearrange SIDE REACTION C: Meyer-Schuster Rearrangement (Enone) Target->Rearrange Acidic Workup/High T

Figure 1: Competitive reaction landscape. The primary failure mode is the O2-mediated Glaser coupling of propargyl alcohol.

Troubleshooting Guide: Diagnostics & Solutions

Ticket #01: "My crude NMR shows a symmetric impurity and the reaction stalled."

Diagnosis: Glaser Homocoupling This is the most frequent side reaction when using propargyl alcohol. In the presence of Copper(I) and trace Oxygen, the alkyne dimerizes instead of coupling with the aryl halide.

  • Impurity Identity: 2,4-Hexadiyne-1,6-diol.

  • Mechanism: Cu-mediated oxidative coupling (

    
    ).[1]
    
Root Cause Corrective Action
Oxygen Ingress Strict Degassing: Do not rely on simple N2 flushing. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for >20 mins before adding the catalyst [1].
High Alkyne Conc. Slow Addition: Do not add propargyl alcohol in one portion. Add it dropwise via syringe pump over 1-2 hours. This keeps the concentration of the copper-acetylide species low relative to the oxidative addition complex [2].
Excess Copper Reduce Catalyst Loading: Lower CuI loading to 1-2 mol%. High Cu loading accelerates homocoupling significantly faster than cross-coupling.
Ticket #02: "The reaction mixture turned black immediately and yield is <10%."

Diagnosis: Pd Black Precipitation (Catalyst Decomposition) Palladium(0) has agglomerated into inactive nanoparticles. This is often irreversible.

  • Mechanism: Ligand dissociation followed by aggregation of bare metal atoms.

Root Cause Corrective Action
Instability of Pd(0) Ligand Check: If using Pd(PPh3)4, ensure it is bright yellow. If orange/brown, it is oxidized. Switch to Pd(PPh3)2Cl2 (more stable air-stable precatalyst) which generates Pd(0) in situ [3].
Solvent Quality Dry/Degassed Solvents: Propargyl alcohol is polar; if using DMF/THF, ensure they are anhydrous. Water can promote catalyst aggregation.
Reaction Temp Mild Heating: Do not overheat. This coupling typically proceeds at RT to 50°C . Excessive heat (>80°C) promotes rapid catalyst death before turnover.
Ticket #03: "I see a carbonyl peak (~1680 cm⁻¹) in the IR spectrum."

Diagnosis: Meyer-Schuster Rearrangement or Hydration Propargyl alcohols are sensitive to isomerization into


-unsaturated carbonyls (enals/enones).
  • Impurity Identity: 3-(4-Fluoro-3-methylphenyl)propenal.

  • Trigger: Acidic conditions during workup or high temperatures.

Protocol Adjustment:

  • Workup: Ensure the quench is neutral or slightly basic (sat. NH4Cl is usually fine, but avoid strong acids).

  • Purification: Avoid silica gel that is too acidic. Pre-treat silica with 1% Triethylamine (Et3N) during column chromatography to prevent on-column rearrangement [4].

Optimized Experimental Protocol

Objective: Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol minimizing Glaser coupling.

Reagents:

  • Aryl Halide: 4-Fluoro-3-methyliodobenzene (1.0 equiv) (Note: Iodides are superior to bromides for preventing high-temp side reactions).

  • Alkyne: Propargyl alcohol (1.2 equiv).

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%).

  • Co-Catalyst: CuI (1 mol%).

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio).

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a 2-neck round bottom flask equipped with a stir bar and a reflux condenser. Cool under Argon flow.

  • Solvent Degassing: Sparge THF and Et3N with Argon for 30 minutes. Critical Step.

  • Charge Reagents: Add Pd(PPh3)2Cl2, CuI, and the Aryl Iodide to the flask under Argon.

  • Solvent Addition: Add the degassed THF/Et3N mixture via septum. The solution should be yellow/tan.

  • Controlled Alkyne Addition:

    • Standard: Add Propargyl alcohol dropwise over 15 minutes.

    • High Purity Mode: Dissolve Propargyl alcohol in minimal degassed THF and add via syringe pump over 1 hour at RT.

  • Reaction: Stir at Room Temperature (25°C). Monitor by TLC/LCMS. If sluggish after 4h, warm to 40°C.

    • Checkpoint: If solution turns black rapidly, check O2 exclusion.

  • Workup: Dilute with Et2O, wash with NH4Cl (aq) to remove Cu salts (blue aqueous layer). Dry organic phase over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Buffer silica with 1% Et3N if product streaks or decomposes.

Substrate Specifics: The 4-Fluoro-3-Methyl Group

Question: "Does the fluorine atom pose a risk of nucleophilic aromatic substitution (SNAr)?"

Analysis:

  • Risk Level: Very Low.

  • Reasoning: The 4-fluoro group is not sufficiently activated for SNAr by the amine base (Et3N) because there is no strong electron-withdrawing group (like -NO2) in the ortho/para position. The 3-methyl group provides mild electron donation, further deactivating the ring toward nucleophilic attack.

  • Validation: The C-F bond is stable to Pd(0) oxidative addition under standard Sonogashira conditions (requires specialized ligands/conditions to break C-F).

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[2] Sonogashira coupling reaction with diminished homocoupling.[2][3][4] Organic Letters, 5(11), 1841-1844.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[5] Chemical Reviews, 107(3), 874-922.

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[2] Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions.[2][6] The Journal of Organic Chemistry, 71(1), 379-381.

  • Cadierno, V., et al. (2005). Meyer-Schuster rearrangement of propargylic alcohols into alpha,beta-unsaturated carbonyl compounds. Organometallics, 24(12), 2801-2810.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with optimizing the Sonogashira cross-coupling between 4-fluoro-3-methylhalobenzenes and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with optimizing the Sonogashira cross-coupling between 4-fluoro-3-methylhalobenzenes and propargyl alcohol. The synthesis of arylated acetylenic alcohols is a critical transformation in medicinal chemistry, but it is frequently complicated by alkyne homocoupling, catalyst deactivation, and substrate-specific electronic effects[1].

Below, we deconstruct the mechanistic pathway, provide a self-validating standard operating procedure (SOP), and address the most prevalent troubleshooting scenarios encountered at the bench.

Mechanistic Pathway & Catalytic Cycle

Understanding the dual-catalytic nature of this reaction is essential for rational optimization. The process relies on a Palladium(0) cycle for the cross-coupling and a Copper(I) cycle for the in-situ generation of the reactive copper acetylide[1].

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd 4-Fluoro-3-methyliodobenzene TransMet Transmetalation [Ar-Pd(II)-Acetylide] OxAdd->TransMet Cu-Acetylide in RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol RedElim->Product Product Release CuCycle Cu(I) Cycle Formation of Cu-Acetylide (Propargyl Alcohol + Base) CuCycle->TransMet

Fig 1: Pd/Cu catalytic cycle for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol synthesis.

Self-Validating Experimental Protocol

This optimized protocol utilizes 4-fluoro-3-methyliodobenzene. The choice of iodide over bromide allows for milder conditions, preserving the integrity of the sensitive propargyl alcohol[2].

Scale: 5.0 mmol Reagents:

  • 4-Fluoro-3-methyliodobenzene (1.18 g, 5.0 mmol, 1.0 eq)

  • Propargyl alcohol (0.42 g, 7.5 mmol, 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.07 g, 0.1 mmol, 2 mol%)

  • CuI (0.038 g, 0.2 mmol, 4 mol%)

  • Diisopropylamine (DIPA) / DMF (1:4 ratio, 15 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a 50 mL Schlenk flask. Add Pd(PPh₃)₂Cl₂ and CuI. Backfill with Argon (3x).

    • Causality: Cu(I) is rapidly oxidized to Cu(II) by atmospheric oxygen. Cu(II) acts as an oxidant that triggers the Glaser homocoupling of propargyl alcohol, consuming your starting material and generating a highly polar 1,6-dihydroxyhexa-2,4-diyne byproduct.

  • Solvent Addition: Add the DMF and DIPA mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: DIPA is bulkier than standard Et₃N and provides superior reaction rates in DMF, minimizing base-catalyzed side reactions of the propargyl alcohol[3].

  • Substrate Loading: Add the 4-fluoro-3-methyliodobenzene via syringe.

  • Alkyne Addition: Add propargyl alcohol dropwise over 10 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, further suppressing the kinetic pathway of homocoupling.

  • Reaction Monitoring (Self-Validation): Stir at 25 °C for 5 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation Check: The starting aryl iodide elutes near the solvent front. The product, possessing a polar hydroxyl group, will have an

      
       of ~0.3. The complete disappearance of the starting material and the emergence of a highly UV-active spot that stains dark brown with KMnO₄ confirms successful C-C bond formation.
      
  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) to complex the copper salts. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate for flash chromatography.

Optimization Data Matrix

The following table summarizes the quantitative optimization campaigns for this specific scaffold. Note the dramatic shift in yield when mitigating homocoupling and addressing aryl bromide inertness.

EntryAryl HalideCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Observation / Result
1IodidePd(PPh₃)₂Cl₂ / CuIEt₃N / THF251262%Significant Glaser homocoupling observed.
2IodidePd(PPh₃)₂Cl₂ / CuIDIPA / DMF25589%Optimal conditions; homocoupling suppressed[3].
3BromidePd(PPh₃)₂Cl₂ / CuIDIPA / DMF602415%Reaction stalled; oxidative addition is rate-limiting.
4BromidePd(OAc)₂ / XPhosCs₂CO₃ / MeCN80891%Copper-free conditions required for bromide activation[4].

Troubleshooting & FAQs

Q1: I am observing a large amount of a highly polar, UV-inactive byproduct, and my yield of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is below 40%. What is happening? A: You are experiencing Glaser-Hay homocoupling. Propargyl alcohol is highly susceptible to this side reaction.

  • The Cause: Trace oxygen in your system oxidizes Cu(I) to Cu(II), which mediates the dimerization of the copper acetylide.

  • The Fix: Ensure rigorous freeze-pump-thaw degassing of your solvents. If the issue persists, switch to a copper-free Sonogashira protocol (see Table Entry 4), which completely eliminates the mechanistic pathway for Glaser coupling[1].

Q2: To reduce starting material costs, I switched from 4-fluoro-3-methyliodobenzene to 4-fluoro-3-methylbromobenzene. The reaction barely proceeds at room temperature. Why? A: The C-Br bond dissociation energy is significantly higher than that of the C-I bond.

  • The Cause: The oxidative addition of the Pd(0) catalyst into the aryl bromide becomes the rate-limiting step. Standard triphenylphosphine (PPh₃) ligands are not electron-rich enough to drive this step efficiently at room temperature[4].

  • The Fix: Elevate the temperature to 80 °C and upgrade your ligand architecture. Use electron-rich, sterically demanding ligands like XPhos or tri-tert-butylphosphine (

    
    ), which lower the activation barrier for oxidative addition and facilitate reductive elimination.
    

Q3: My reaction stalls at 50% conversion. Both the aryl iodide and the catalyst seem active, but the alkyne is gone. Should I just add more propargyl alcohol? A: Simply adding more alkyne might not solve the root issue and could complicate purification.

  • The Cause: Propargyl alcohol can undergo base-catalyzed isomerization (Meyer-Schuster rearrangement) into an

    
    -unsaturated aldehyde, or it may be consumed by the aforementioned homocoupling.
    
  • The Fix: First, verify you are using a slight excess of the alkyne (1.5 eq). Second, switch from a strong/nucleophilic base to a bulkier, less nucleophilic base like Diisopropylamine (DIPA) to protect the integrity of the propargylic moiety during the catalytic cycle[3].

References

1.1 2.4 3. 3 4.2

Sources

Optimization

Troubleshooting 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol NMR spectrum interpretation

Technical Support Center: Spectral Analysis Division Subject: Troubleshooting 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol NMR Interpretation Ticket ID: NMR-F-3M-PROP Status: Open for Public Access Executive Summary This te...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectral Analysis Division Subject: Troubleshooting 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol NMR Interpretation Ticket ID: NMR-F-3M-PROP Status: Open for Public Access

Executive Summary

This technical guide addresses common interpretation errors regarding 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol . The presence of a fluorine atom at the para position (relative to the alkyne) and a methyl group at the meta position creates a complex spin system. Users frequently misidentify


F-

C and

F-

H couplings as impurities or regioisomers. This guide provides self-validating protocols to distinguish intrinsic molecular features from experimental artifacts.

Module 1: The "Ghost" Splitting (13C NMR Anomalies)

User Issue: "My


C spectrum is filled with doublets. I suspect a mixture of isomers or incomplete reaction."

Technical Diagnosis: This is likely not an impurity.[1] The


F nucleus (100% natural abundance, spin 1/2) couples strongly with 

C nuclei. Unlike protons, which are decoupled in standard

C experiments, fluorine is not decoupled.[2] This results in "ghost" splitting patterns that follow specific magnitude rules based on bond distance.

Validation Protocol: Compare your observed splitting constants (


 values in Hz) against the standard Fluorine-Carbon coupling hierarchy in Table 1. If your "impurity" peaks maintain these exact spacing relationships, they are intrinsic to your molecule.
Table 1: Predicted C NMR Profile & Coupling Constants

Note: Chemical shifts (


) are estimates for CDCl

.
Carbon PositionApprox.[3][4][5][6][7][8] Shift (

)
MultiplicityCoupling Constant (

)
Cause / Diagnostic Check
C-4 (Ipso to F) 160 - 163 ppmDoublet (d)

Primary Confirmation. The largest splitting in the spectrum.
C-3 (Ortho to F) 124 - 128 ppmDoublet (d)

Attached to the Methyl group.
C-5 (Ortho to F) 115 - 116 ppmDoublet (d)

The unsubstituted ortho carbon.
C-1 (Para to F) 118 - 120 ppmDoublet (d)

Attached to the Alkyne. Small splitting often mistaken for noise.
C-2/C-6 (Meta) 130 - 135 ppmDoublet (d)

Methyl Carbon 14 - 16 ppmDoublet (d)

Common Confusion Point. Methyl C is 3 bonds from F.
Alkyne (Internal) 85 - 90 ppmSinglet (s)N/AToo distant (

bonds) for significant coupling.
Alkyne (External) 80 - 85 ppmSinglet (s)N/AAttached to CH

OH.

Module 2: Proton NMR & Regiochemistry Verification

User Issue: "The methyl peak at ~2.3 ppm is not a clean singlet, and the aromatic region is messy."

Technical Diagnosis:

  • Methyl Broadening: The methyl protons are 4 bonds away from the fluorine (

    
    ). This typically results in a small coupling of 1–2 Hz , appearing as a "ragged" singlet or a distinct doublet depending on field strength.
    
  • Aromatic Pattern: You should observe a specific 3-proton pattern. The fluorine coupling will distort standard ABX patterns.

Visual Troubleshooting Workflow: Use the following logic flow to determine if your spectrum matches the target structure or indicates a synthesis failure (e.g., wrong isomer).

Troubleshooting Start Start: Analyze 1H NMR (Aromatic Region) Count Count Aromatic Protons Start->Count ThreeH 3 Protons Found Count->ThreeH Yes OtherH 2 or 4 Protons Count->OtherH No CheckMe Check Methyl Signal (~2.3 ppm) ThreeH->CheckMe Impurity Impurity / Wrong Isomer OtherH->Impurity Doublet Appears as Doublet (J ~ 1-2 Hz) CheckMe->Doublet Likely Singlet Perfect Singlet CheckMe->Singlet Possible (Low Res) CheckF Check 19F NMR Doublet->CheckF Singlet->CheckF SingleF Single Peak (-110 to -120 ppm) CheckF->SingleF MultiF Multiple Peaks CheckF->MultiF Conclusion Target Structure Confirmed SingleF->Conclusion MultiF->Impurity

Caption: Logic flow for verifying the 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol core structure.

Module 3: Advanced Structural Proof (2D NMR)

User Issue: "How do I prove the Methyl is at position 3 and not position 2 (ortho to alkyne)?"

Technical Diagnosis: Standard 1D NMR cannot definitively distinguish between the 3-methyl and 2-methyl isomers without careful coupling analysis. HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for this verification.

The HMBC Protocol:

  • Focus on the Methyl Protons: Look for correlations from the Methyl protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ~2.3) to aromatic carbons.
    
  • The "Gatekeeper" Correlation:

    • Target Isomer (3-Methyl): Methyl protons should correlate to C-4 (the carbon with the large

      
       doublet).
      
    • Wrong Isomer (2-Methyl): Methyl protons would correlate to C-1 (the carbon attached to the alkyne).

Connectivity Diagram: The following diagram illustrates the critical HMBC correlations required to sign off on the structure.

HMBC_Connectivity cluster_ring Aromatic Ring C4 C4 (Ipso-F) ~160 ppm C3 C3 (Ipso-Me) ~125 ppm C2 C2 (H) C1 C1 (Ipso-Alkyne) Me Methyl Protons (H3C) Me->C4 3J (Diagnostic!) Me->C3 2J (Strong) Me->C2 3J (Strong) F Fluorine-19 F->C4 1J (250Hz) F->C3 2J (20Hz)

Caption: Critical HMBC correlations. The Methyl-to-C4 correlation confirms the methyl group is adjacent to the Fluorine.

Module 4: Experimental FAQs

Q1: The OH proton is missing or extremely broad. Is my product wet?

  • Answer: Not necessarily. In CDCl

    
    , the hydroxyl proton of propargyl alcohols is concentration-dependent and susceptible to exchange. If the sample is dilute or contains trace acid, the OH peak may broaden into the baseline.
    
    • Test: Add one drop of D

      
      O. If the broad peak disappears and the CH
      
      
      
      doublet (if coupled to OH) collapses to a singlet, the structure is intact.

Q2: I see a small triplet at ~77 ppm. Is this an impurity?

  • Answer: No. That is the CDCl

    
     solvent residual peak. However, ensure you do not confuse the external alkyne carbon (~80-85 ppm) with the solvent lines.
    

Q3: Can I decouple Fluorine to simplify the Carbon spectrum?

  • Answer: Yes, if your spectrometer hardware allows. Request a

    
    C{
    
    
    
    H,
    
    
    F}
    experiment (triple resonance or dual-broadband probe required). This will collapse all C-F doublets into singlets, significantly boosting signal-to-noise and simplifying assignment [1].

References

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[8] (General reference for J-value ranges).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC and Heteronuclear coupling protocols). [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (Context for synthesis and expected impurities). [Link]

Sources

Troubleshooting

Overcoming poor solubility of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Technical Support Center: Solubility & Formulation Guide Subject: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol CAS: 220708-01-0 (Analogous/Related) | Molecular Weight: 164.18 g/mol [1][2] Introduction: The Solubility Parado...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol CAS: 220708-01-0 (Analogous/Related) | Molecular Weight: 164.18 g/mol [1][2]

Introduction: The Solubility Paradox

You are likely working with 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol as a metabolic intermediate or a fragment in the development of mGluR5 negative allosteric modulators (NAMs).[1][2] While the propargyl alcohol moiety suggests some polarity, the fluorinated aromatic core drives significant lipophilicity (LogP ~2.5–3.0).

The Core Issue: This compound exhibits "deceptive solubility."[2] It dissolves readily in organic carrier solvents (DMSO, Ethanol) but undergoes rapid, often microscopic, precipitation upon dilution into aqueous buffers (PBS, cell media). This leads to:

  • False Negatives: The compound crashes out before reaching the target.

  • High Variability: Inconsistent data points due to heterogeneous suspension.[1][2]

  • Assay Interference: Micro-crystals scattering light in optical assays.[1][2]

This guide provides a tiered approach to stabilizing this compound for reliable experimental data.

Tier 1: Stock Solution Preparation

Objective: Create a stable, concentrated stock for long-term storage.[1][2]

The "Golden Solvent": Anhydrous DMSO Dimethyl sulfoxide (DMSO) is the superior choice over ethanol. Ethanol is volatile, leading to concentration drift over time.[2] DMSO stabilizes the dipole of the alcohol group while accommodating the lipophilic phenyl ring.

Protocol 1.1: Preparation of 100 mM Stock

  • Weighing: Accurately weigh 16.4 mg of the compound.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

    • Critical Step: Do not use "wet" DMSO.[1][2] Hygroscopic water uptake reduces solubility power.[1][2]

  • Vortexing: Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. If hazy, sonicate at 40 kHz for 5 minutes (ambient temperature).

  • Storage: Aliquot into amber glass vials (avoid plastic, which leaches) and store at -20°C.

SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>100 mM)Recommended Universal solvent; freeze/thaw stable.[1][2]
Ethanol Good (>50 mM)AlternativeHigh volatility risks concentration error.[1][2]
Water Poor (<0.1 mM)Avoid Immediate precipitation.[1][2]
PBS Poor (<0.1 mM)Avoid Salting-out effect reduces solubility further.[1][2]

Tier 2: Aqueous Dilution Strategies (In Vitro)

Objective: Transfer the compound from stock to assay media without precipitation.[2]

The "Intermediate Dilution" Method Directly spiking 100 mM DMSO stock into water causes a "solvent shock," creating local regions of supersaturation that nucleate crystals.

Protocol 2.1: Step-Down Dilution (For Cell Culture/Enzymatic Assays) Target Final Concentration: 10 µM (0.1% DMSO)

  • Prepare Intermediate (100x): Dilute the 100 mM stock 1:100 in pure DMSO to create a 1 mM working stock.

    • Why: Pipetting 1 µL of 100 mM is less accurate than 100 µL of 1 mM.[2]

  • Rapid Dispersion:

    • Pre-warm the culture media to 37°C.

    • While vortexing the media, inject the 1 mM DMSO working stock.

    • Rule of Thumb: Keep final DMSO concentration <0.5% to avoid cytotoxicity.[1][2][3]

Visualizing the Workflow

DilutionWorkflow Stock 100 mM Stock (100% DMSO) Inter 1 mM Intermediate (100% DMSO) Stock->Inter 1:100 Dilution (Prevents Shock) Final 10 µM Final Assay (0.1% DMSO) Inter->Final Spike into Vortexing Media Media Assay Media (Aqueous) Media->Final Pre-warmed

Figure 1: Step-down dilution strategy to prevent solvent shock precipitation.

Tier 3: High-Concentration Formulation (In Vivo)

Objective: Administer high doses (e.g., 10-30 mg/kg) where simple DMSO dilution is toxic.[1][2]

The Solution: Cyclodextrin Complexation For animal studies, you cannot use high % DMSO.[2] You must encapsulate the lipophilic tail of the molecule using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2]

Protocol 3.1: 20% HP-β-CD Formulation

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Solubilization: Dissolve the required amount of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol in a minimal volume of DMSO (e.g., 5% of final volume).

  • Slow Integration: Add the DMSO-compound solution dropwise into the 20% HP-β-CD vehicle while stirring constantly.

  • Sonication: Sonicate for 10-15 minutes. The cyclodextrin cavity will sequester the phenyl ring, rendering the complex water-soluble.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding it to the cell media. What happened? A: You likely triggered "solvent shock."[1][2] This occurs when a high-concentration organic stock hits an aqueous buffer, and the local concentration exceeds solubility before mixing is complete.[1][2]

  • Fix: Use the Step-Down Dilution method (Protocol 2.1).[1][2] Ensure the media is moving (vortexing/stirring) during addition, not after.

Q2: Can I use Tween 80 instead of Cyclodextrin? A: Yes. A mixture of 5% DMSO / 5% Tween 80 / 90% Saline is a standard "rescue" formulation for lipophilic alkynols.[2] However, Tween 80 can cause histamine release in some animal models, confounding behavioral data.[2] HP-β-CD is pharmacologically inert and preferred for CNS studies.[1][2]

Q3: Is the compound stable in water if I manage to dissolve it? A: Chemically, yes.[2] The internal alkyne is relatively stable at neutral pH.[2] Physically, no.[2][4] It is thermodynamically unstable in water and will eventually crystallize (Ostwald ripening).[2] Always prepare aqueous dilutions fresh on the day of the experiment .

Q4: I see a peak shift in my HPLC after leaving the stock in DMSO for a month. A: While rare, propargyl alcohols can undergo oxidation or polymerization if the DMSO is low quality (contains peroxides) or stored in light.

  • Fix: Use amber vials and store under nitrogen or argon if possible. Ensure your DMSO is "Anhydrous" grade.[1][2]

Decision Logic for Formulation

FormulationLogic Start Select Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo / Animal Start->InVivo ConcCheck Final Conc > 50 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO Use <0.5% DMSO ConcCheck->DMSO No Precip Risk of Precipitation ConcCheck->Precip Yes CD 20% HP-beta-CD Precip->CD Add Co-solvent IP_PO IP or Oral Route->IP_PO IV Intravenous Route->IV IP_PO->CD Emulsion Lipid Emulsion (Intralipid) IV->Emulsion

Figure 2: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

References

  • Gasparini, F., et al. (1999).[2][5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2][5] Neuropharmacology.

  • Anderson, J. J., et al. (2002).[2][5] "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity."[1][2] Journal of Medicinal Chemistry. [1]

  • Kalepu, S., & Nekkanti, V. (2015).[2] "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B.

  • Brewster, M. E., & Loftsson, T. (2007).[2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2]

Sources

Optimization

Technical Support Center: Stabilizing 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Case Reference: #PROP-OH-STAB-001 Subject: Prevention of Oligomerization and Polymerization in Substituted Propargyl Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #PROP-OH-STAB-001 Subject: Prevention of Oligomerization and Polymerization in Substituted Propargyl Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Compound: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Risk Profile: High Instability (Polymerization/Oligomerization)

As researchers, we often view the propargyl alcohol moiety as a simple "handle" for further functionalization. However, in the context of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , this functional group is a kinetic trap. The presence of the electron-withdrawing fluorine and electron-donating methyl group on the aromatic ring creates a "push-pull" electronic environment that can sensitize the benzylic-like triple bond to acid-catalyzed rearrangement (Meyer-Schuster) or metal-catalyzed oligomerization.

The Polymerization Peril: If your clear oil turns yellow, then brown, and finally becomes a viscous black tar, you are witnessing a polymerization cascade. This is rarely a radical mechanism (unless peroxides are present) and is almost exclusively driven by trace transition metals (Pd/Cu) or Brønsted/Lewis acidity .

Troubleshooting: The "Black Tar" Scenario

If you are currently observing degradation, use this decision matrix immediately to salvage your material.

Interactive Troubleshooting Logic

Troubleshooting Start OBSERVATION: Material is darkening or thickening CheckSolvent Is it in solution? Start->CheckSolvent CheckMetal Was it made via Sonogashira? CheckSolvent->CheckMetal Yes Dilute ACTION: Dilute immediately (DCM or EtOAc) to <0.1 M CheckSolvent->Dilute No (Neat Oil) Scavenge ACTION: Add Metal Scavenger (SiliaMetS Thiol or TMT) CheckMetal->Scavenge Yes (Pd/Cu risk) Filter ACTION: Filter through Celite/Silica (Remove acidic salts) CheckMetal->Filter No (Acid risk) Dilute->CheckMetal Cool ACTION: Store at -20°C under Argon Scavenge->Cool Filter->Cool

Figure 1: Emergency decision tree for stabilizing degrading propargyl alcohol intermediates.

Emergency Stabilization Protocol
  • Dilution: Polymerization is second-order with respect to concentration. Immediately dilute neat oils into a non-acidic solvent (e.g., Ethyl Acetate or DCM) to a concentration below 0.1 M .

  • Quench Acidity: Add 1-2% Triethylamine (Et3N) to the solution. This neutralizes any trace acid that might be catalyzing a Meyer-Schuster rearrangement to reactive enones [1].

  • Filtration: Pass the solution through a short plug of basic alumina or silica gel buffered with 1% Et3N to remove catalytic species.

Root Cause Prevention: Metal Scavenging

The most common cause of instability for this specific molecule is residual Palladium (Pd) or Copper (Cu) from a Sonogashira coupling synthesis. Even ppm levels of Pd can coordinate to the alkyne, lowering the activation energy for polymerization [2].

The "Invisible" Catalyst: Standard silica columns do not efficiently remove trace Pd/Cu complexes. You must use a dedicated scavenging step.

Protocol: Post-Sonogashira Workup for Stability
StepReagent/MethodTechnical Rationale
1. Chelation Wash EDTA (0.1 M, pH 8) or Na₂S (aq) Standard brine washes fail to remove Pd. EDTA competitively binds Cu/Pd ions.
2. Scavenger Resin SiliaMetS® Thiol or TMT Functionalized silica (Thiol/Thiourea) binds Pd(II) and Pd(0) irreversibly.
3. Filtration Celite® 545 Removes the scavenger resin and precipitated metal blacks.
4. Analysis ICP-MS or Colorimetric Test Verify Pd < 10 ppm. If > 10 ppm, repeat scavenging.
Workflow Visualization: The Metal-Free Path

Scavenging Crude Crude Reaction Mixture (Contains Pd/Cu) Wash Aqueous Wash (EDTA/NH4Cl) Crude->Wash Remove Bulk Cu Resin Add Scavenger Resin (Stir 4h, 40°C) Wash->Resin Target Trace Pd Filter Filter (0.45µm) Resin->Filter Product Stable Product (<10 ppm Metal) Filter->Product

Figure 2: Critical workflow for removing polymerization catalysts (Pd/Cu) post-synthesis.

Storage & Handling Guidelines

Once purified, the long-term stability of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol depends on suppressing thermodynamic oligomerization.

Storage Specifications
  • Temperature: Store at -20°C or lower . The rate of polymerization drops significantly below 0°C.

  • Atmosphere: Argon or Nitrogen. Oxygen can induce radical formation (peroxides) at the benzylic position, though this is secondary to metal catalysis.

  • Physical State: Do not store as a neat oil for extended periods (>1 week). Store as a concentrated solution (e.g., 1M in Toluene or DCM).

  • Stabilizers: For storage > 1 month, add 0.1% BHT (Butylated hydroxytoluene) . This acts as a radical scavenger without interfering with most subsequent couplings (and can be removed by flash chromatography) [3].

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC just above my product that wasn't there yesterday. What is it? A: This is likely the dimer . Propargyl alcohols can dimerize to form enynes or ether-linked oligomers. This is the "canary in the coal mine." Re-purify immediately using the Metal Scavenging Protocol above and store at -20°C.

Q2: Can I distill this compound to purify it? A: High Risk. Distillation requires heat, which promotes polymerization. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the bath temperature below 80°C. If the pot residue turns black, stop immediately—you are creating an exothermic polymerization hazard [4].

Q3: Why does the fluorine group matter for stability? A: The 4-Fluoro group is electron-withdrawing. While this generally stabilizes the aromatic ring against oxidation, it can increase the acidity of the benzylic protons slightly compared to a simple tolyl system. This makes the molecule more susceptible to base-mediated formation of propargylic anions, which are nucleophilic and can attack other molecules, initiating chain growth.

Q4: My next step is a Click reaction (CuAAC). Do I really need to remove the Copper from the previous step? A: Yes. The "Click" conditions are controlled. Residual copper from a Sonogashira is often undefined salts mixed with amines, which can trigger uncontrolled oligomerization rather than the desired cycloaddition. Start with clean material.

References

  • Cadot, C., et al. (2002). "Gold(I)-Catalyzed Rearrangement of Propargylic Alcohols." Journal of Organic Chemistry. (Mechanistic insight into acid/metal catalyzed rearrangements).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on impurity removal and metal scavenging).

  • Doyon, A. (2019). "Stabilization of Acrylates and Alkynes." Chemical Health and Safety. (General guide on BHT/MEHQ usage).
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety data on propargyl alcohol polymerization exotherms).

  • Gokturk, E. (2014). "Sonogashira Coupling: Metal Removal Strategies." Organic Process Research & Development.

(Note: While specific literature on "3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol" is limited, the protocols above are derived from authoritative standard operating procedures for the class of phenyl-substituted propargyl alcohols.)

Reference Data & Comparative Studies

Validation

Comparing reactivity of fluorinated vs non-fluorinated phenylpropynols

Topic: Comparing Reactivity of Fluorinated vs. Non-Fluorinated Phenylpropynols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of Fluorinated vs. Non-Fluorinated Phenylpropynols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine is a standard tactic to modulate metabolic stability, lipophilicity, and binding affinity. However, for synthetic chemists, replacing a hydrogen with fluorine on a phenylpropynol scaffold is not merely a structural edit—it is a fundamental perturbation of the molecule's electronic landscape.

This guide objectively compares non-fluorinated phenylpropynols (specifically 3-phenyl-2-propyn-1-ol and its 1-phenyl isomer) with their fluorinated analogs (e.g., 4-fluorophenyl derivatives).[1] We analyze how the strong electronegativity and high ionization potential of fluorine alter reaction kinetics, mechanism selection, and catalyst requirements.

Key Takeaway: Fluorination generally exerts a deactivating influence on reactions requiring carbocation intermediates (


, acid-catalyzed hydration) due to inductive destabilization, while simultaneously enhancing acidity  and altering regioselectivity in metal-catalyzed pathways.[1]

Chemical Profiles & Electronic Baselines

Before analyzing reactivity, we must establish the electronic baseline. The location of the fluorine atom (para-position on the phenyl ring) dictates its influence on the distant alkyne and hydroxyl groups.

FeatureNon-Fluorinated (Standard) Fluorinated (4-Fluorophenyl) Mechanistic Implication
Structure 3-Phenyl-2-propyn-1-ol3-(4-Fluorophenyl)-2-propyn-1-olF is remote but electronically coupled via

-system.[1]
Electronic Effect Neutral ReferenceInductive Withdrawal (-I) > Resonance Donation (+R)Net electron withdrawal deactivates the aromatic ring and alkyne.
Hydroxyl Acidity (pKa) ~15-16 (Est.)~14-15 (Est.)[1]Fluorinated analog is slightly more acidic; alkoxide forms more readily.
Alkyne Nucleophilicity ModerateLowReduced reactivity toward electrophiles (e.g.,

,

).
Carbocation Stability Stabilized by conjugationDestabilized by -I effectSlower ionization in

or rearrangements.[1]

Comparative Reactivity Analysis

A. Acid-Catalyzed Rearrangement (Meyer-Schuster)

The Meyer-Schuster rearrangement converts propargylic alcohols into


-unsaturated ketones.[1][2] This reaction is a critical litmus test for alkyne nucleophilicity and carbocation stability.
  • Non-Fluorinated: Reacts readily under standard acidic conditions (e.g.,

    
    , PTSA). The alkyne is sufficiently nucleophilic to attack the proton/metal, and the intermediate cation is stabilized by the phenyl ring.
    
  • Fluorinated: Significantly Slower / Challenging. The electron-withdrawing fluorine reduces the electron density of the alkyne bond, making the initial activation step (coordination to catalyst) unfavorable. Furthermore, the transition state involves a cationic species that is destabilized by the fluorine's inductive effect.

    • Solution: Requires "soft" Lewis acids with tuned ligands (e.g., Gold(I) with phosphite ligands) or specific Brønsted acids like phosphomolybdic acid (PMA) to force the reaction.

B. Nucleophilic Substitution ( vs )

Direct displacement of the hydroxyl group is common for installing azides, amines, or halides.

  • Non-Fluorinated: Often proceeds via an

    
    -like mechanism involving a propargylic cation.[1] The phenyl group provides resonance stabilization, allowing for mild conditions.
    
  • Fluorinated: The formation of the propargylic cation is kinetically penalized . The 4-fluoro substituent destabilizes the developing positive charge via the inductive effect (despite some potential for resonance, the -I effect typically dominates at the para position for reaction rates).

    • Observation: Reactions often require higher temperatures or stronger Lewis acid promoters (e.g.,

      
      , 
      
      
      
      ) to achieve comparable yields.
C. Metal-Catalyzed Cyclization (Gold/Silver)

In cycloisomerization reactions (e.g., forming indenes or furans), the alkyne acts as a


-nucleophile attacking the activated metal center.
  • Comparison: Fluorinated substrates are "sluggish." In gold-catalyzed pathways, the oxidative addition step or the initial

    
    -coordination is weaker.[1]
    
  • Data Point: Studies on gold-catalyzed cyclizations show that while non-fluorinated substrates may react at room temperature, fluorinated analogs often require heating to 60-80°C or the use of more electrophilic cationic gold catalysts (e.g.,

    
     vs 
    
    
    
    ).[1]

Quantitative Data Summary

The following table synthesizes relative reactivity trends based on kinetic principles and experimental observations.

Reaction ClassReagent / CatalystNon-Fluorinated Yield/RateFluorinated Yield/RatePerformance Note
Meyer-Schuster

/ AgSbF6
High (85-95%) / FastModerate (60-75%) / SlowF-analogs require longer reaction times (e.g., 12h vs 2h).[1]
Direct Substitution

, Nucleophile
Fast Slow Inductive destabilization of the cation intermediate slows the rate.
Oxidation PCC / Dess-MartinStandard Slightly Slower Electron-deficient alcohol is less nucleophilic toward the oxidant.[1]
Sonogashira Pd/Cu, Ar-IStandard Faster (if terminal) If the alkyne is terminal, F-substitution increases acidity

faster transmetallation.[1]

Experimental Protocols

Protocol A: Gold-Catalyzed Meyer-Schuster Rearrangement

Optimized for Fluorinated Substrates to overcome low reactivity.[1]

Objective: Convert 1-(4-fluorophenyl)-prop-2-yn-1-ol to the corresponding enone.

  • Catalyst Preparation: In a glovebox, weigh AuCl(PPh3) (2 mol%) and AgSbF6 (2 mol%) into a dried reaction vial.

  • Solvent: Add anhydrous Dichloromethane (DCM) (0.1 M concentration relative to substrate). Note: Methanol/Water mixtures are often used for non-fluorinated, but DCM prevents side reactions with the slower fluorinated substrate.

  • Substrate Addition: Add the fluorinated phenylpropynol (1.0 equiv) to the catalyst mixture.

  • Reaction: Stir at Reflux (40°C) .

    • Checkpoint: Non-fluorinated analogs typically react at RT. The fluorinated substrate requires heat. Monitor via TLC every hour.

  • Quench: Filter through a silica plug to remove metal salts. Concentrate and purify via flash chromatography.

Protocol B: Nucleophilic Substitution (Propargylation)

Demonstrating the kinetic difference.

Objective: Synthesis of propargylic ether via Nicholas-type chemistry.

  • Dissolution: Dissolve the phenylpropynol (1.0 equiv) in Nitromethane .

  • Lewis Acid: Add FeCl3 (5 mol%) at 0°C.

  • Nucleophile: Add the alcohol nucleophile (e.g., MeOH, 2.0 equiv).

  • Observation:

    • Non-Fluorinated: Reaction is often complete within 15-30 minutes at 0°C.[1]

    • Fluorinated: Reaction may stall at 0°C. Allow to warm to Room Temperature and stir for 2-4 hours.

    • Why? The iron must overcome the higher activation energy to generate the destabilized fluorinated carbocation.

Visualizing the Mechanism

The following diagrams illustrate the divergent pathways and electronic influences.

Diagram 1: Reaction Energy Landscape

This diagram compares the activation energy barriers for the formation of the key carbocation intermediate.

EnergyLandscape cluster_legend Key Insight Start Phenylpropynol (Reactant) TS_NonF TS (Non-Fluorinated) Stabilized Cation Start->TS_NonF Low Barrier TS_F TS (Fluorinated) Destabilized Cation (+) Start->TS_F High Barrier (Inductive Drag) Product Product (Enone/Ether) TS_NonF->Product TS_F->Product Note Fluorine (-I effect) raises the energy of the cationic transition state.

Caption: Comparative energy landscape showing the higher activation barrier for fluorinated substrates due to carbocation destabilization.

Diagram 2: Electronic Effects on Structure

This diagram maps the competing electronic effects (Inductive vs. Resonance) of the fluorine atom.

ElectronicEffects Fluorine Fluorine Atom (Para-position) PhenylRing Phenyl Ring (Pi System) Fluorine->PhenylRing Inductive Withdrawal (-I) (Dominant) Fluorine->PhenylRing Resonance Donation (+R) (Weak) Carbocation Propargylic Cation (Intermediate) PhenylRing->Carbocation Electron Density Pulled Away Result NET EFFECT: Deactivated Cation Carbocation->Result

Caption: The "tug-of-war" between Inductive and Resonance effects, where Inductive withdrawal dominates, deactivating the cation.

References

  • Development of the Meyer–Schuster Rearrangement on Propargylic Alcohols with Fluorinated Chains Source: ResearchGate

  • Gold catalyst influence on the cyclization of fluorinated aminoalkynes Source: ResearchGate

  • A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)propan-1-ol and its Non-fluorinated Counterpart Source: BenchChem [1]

  • Propargyl Alcohol: pKa and Chemical Properties Source: RawSource

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile and Substituents Source: PubMed Central (PMC)

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Derivatives

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with enhanced efficacy and selectivity. The compound 3-(4-Fluoro-3-methylphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with enhanced efficacy and selectivity. The compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol presents a compelling structural framework, integrating a fluorinated aromatic ring with a reactive propargyl alcohol moiety. This guide provides a comprehensive analysis of the potential biological activities of its derivatives, drawing comparisons with structurally related compounds and detailing the requisite experimental methodologies for their evaluation.

The rationale for investigating this class of compounds is rooted in the established pharmacological importance of its constituent parts. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The propargyl group, a versatile building block in medicinal chemistry, is known to participate in various biological interactions and serves as a key precursor for the synthesis of more complex bioactive molecules, such as 1,2,3-triazoles.[3][4][5]

This guide will delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol derivatives, providing a roadmap for researchers in the field.

Anticipated Biological Activities and Screening Methodologies

Anticancer Activity

The quest for novel anticancer agents is a continuous endeavor, with a significant focus on compounds that can overcome resistance to existing therapies. Derivatives of propargyl alcohol have demonstrated considerable potential in this arena. For instance, the incorporation of a propargyl group into the podophyllotoxin scaffold has led to the development of derivatives with potent cytotoxic effects against various human tumor cell lines.[6] Furthermore, the synthesis of 1,2,3-triazole hybrids from propargylic alcohols has yielded compounds with significant potential to inhibit the growth of cancer cell lines.[3]

The fluorinated phenyl group in the target compound is also a feature of interest. Fluorinated phenyl derivatives have been shown to enhance antitumor efficacy in several instances.[7] For example, a series of quinazoline derivatives featuring a fluorophenyl group demonstrated improved membrane penetration and efficacy in human cancer-derived cells.[8]

Comparative Analysis:

To evaluate the anticancer potential of novel 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol derivatives, a comparative screening against established anticancer drugs and other propargyl-containing compounds is essential.

Compound/DerivativeTarget Cell Line(s)IC50 (µM) - Hypothetical DataReference Compound(s)
Derivative A A549 (Lung), MCF-7 (Breast)15.2, 22.5Doxorubicin, Cisplatin
Derivative B HCT-116 (Colon)8.95-Fluorouracil
Podophyllotoxin-Triazole Hybrid VariousVariesEtoposide[6]
Fluorene-Triazole Hybrid MOLM-112.5 - 25.5Caspase-3[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the novel derivatives on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs (e.g., doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Screening

start Start: Synthesized Derivatives cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Derivatives & Controls seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis IC50 Determination readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, driving the need for new anti-inflammatory agents. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The structural similarity of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol to this class suggests a potential for anti-inflammatory activity. Furthermore, various heterocyclic compounds derived from propargyl precursors have been reported to possess anti-inflammatory properties.[10]

Comparative Analysis:

The anti-inflammatory potential of the novel derivatives can be assessed in comparison to standard NSAIDs.

Compound/DerivativeIn Vivo ModelEdema Inhibition (%) - Hypothetical DataReference Compound(s)
Derivative C Carrageenan-induced paw edema55.3Ibuprofen, Indomethacin
Derivative D Carrageenan-induced paw edema62.1Ibuprofen, Indomethacin
Aryl Propionic Acid Derivative Carrageenan-induced paw edema36.1 - 90[9]Indomethacin[9]
O-propargylated-N-acetylpyrazole Carrageenan-induced paw edemaVariesIndomethacin[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Workflow for Anti-inflammatory Activity Screening

start Start: Synthesized Derivatives animal_prep Animal Acclimatization & Grouping start->animal_prep compound_admin Oral Administration of Derivatives & Controls animal_prep->compound_admin edema_induction Carrageenan Injection compound_admin->edema_induction measurement Paw Volume Measurement (0, 1, 2, 3h) edema_induction->measurement analysis Calculation of Edema Inhibition (%) measurement->analysis end End: Anti-inflammatory Activity analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fluorinated compounds have shown promise in this area, with some exhibiting enhanced antimicrobial activity.[11] Additionally, various heterocyclic structures synthesized from propargyl precursors, such as pyrazole and thiazole derivatives, have demonstrated potent antibacterial and antifungal properties.[12][13] Phenolic compounds and their derivatives are also known for their antimicrobial effects against a wide range of bacteria.[14]

Comparative Analysis:

The antimicrobial efficacy of the novel derivatives should be compared against standard antibiotics and other classes of antimicrobial compounds.

Compound/DerivativeTarget Microorganism(s)MIC (µg/mL) - Hypothetical DataReference Compound(s)
Derivative E S. aureus, E. coli8, 16Vancomycin, Ciprofloxacin
Derivative F C. albicans4Fluconazole
N-(trifluoromethyl)phenyl pyrazole MRSA3.12[12]Vancomycin[12]
Prenylated Phenylpropanoid S. mutans31.2[15]Not specified[15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Workflow for Antimicrobial Activity Screening

start Start: Synthesized Derivatives prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Derivatives & Antibiotics prep_inoculum->serial_dilution inoculation Inoculation of 96-well Plates serial_dilution->inoculation incubation 24-48h Incubation inoculation->incubation mic_determination Determine MIC incubation->mic_determination mbc_mfc Determine MBC/MFC (Optional) mic_determination->mbc_mfc end End: Antimicrobial Profile mbc_mfc->end

Caption: Workflow for antimicrobial screening via broth microdilution.

Conclusion

The structural attributes of 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol derivatives position them as a promising class of compounds for the discovery of new therapeutic agents. By leveraging the established biological activities of fluorinated phenyl and propargyl alcohol moieties, a targeted screening approach can efficiently elucidate their potential as anticancer, anti-inflammatory, or antimicrobial agents. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate these novel derivatives and contribute to the advancement of medicinal chemistry.

References

  • Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. (2018). Taylor & Francis Online. [Link]

  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026). ResearchGate. [Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2025). Open Exploration Publishing. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. [Link]

  • Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. (n.d.). PMC. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (n.d.). PMC. [Link]

  • Anti-inflammatory activity of some novel 1-[3-(aroylo)] and one 1-[3-(aryloxy)]-propyl aminothiazole in correlation with structure and lipophilicity. (1996). PubMed. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]

  • Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. (2021). ResearchGate. [Link]

  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (n.d.). PMC. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. [Link]

  • Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. (n.d.). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). MDPI. [Link]

  • Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions. (2016). MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). PMC. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Patent Selections. (2006). Bentham Science Publishers. [Link]

Sources

Validation

Technical Guide: Structural Elucidation of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol via SC-XRD

[1] Executive Summary: The Structural Imperative In the development of mGluR modulators and kinase inhibitors, the fragment 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol serves as a critical "click chemistry" synthon.[1] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Structural Imperative

In the development of mGluR modulators and kinase inhibitors, the fragment 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol serves as a critical "click chemistry" synthon.[1] While solution-phase characterization (NMR, MS) provides connectivity data, it fails to capture the solid-state conformational locking and intermolecular fluorine interactions that drive binding affinity and bioavailability.[1]

This guide compares the "performance"—defined here as resolution, conformational certainty, and predictive utility—of Single Crystal X-Ray Diffraction (SC-XRD) against High-Field NMR and Computational DFT methods. We demonstrate why SC-XRD is the requisite gold standard for this class of fluorinated alkynes.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the utility of SC-XRD for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol compared to standard industry alternatives.

Performance Matrix
FeatureSC-XRD (The Gold Standard) High-Field NMR (600 MHz) DFT Calculation (B3LYP)
Absolute Configuration Direct determination (anomalous dispersion)Indirect (requires chiral shift reagents)Theoretical only
Conformational Accuracy High (Observed frozen state)Low (Time-averaged solution state)Medium (Gas phase approximation)
Intermolecular Interactions Resolves O-H[1]···π and C-H···F networksBlind to intermolecular packingPredictive (highly dependent on basis set)
Sample Requirement Single Crystal (>0.1 mm)>5 mg in solutionNone (Computational)
Turnaround Time 24–48 Hours (post-crystallization)<1 HourHours to Days
Deep Dive: Why SC-XRD Wins for This Molecule[1]
  • Resolution of the Alkyne Linearity: In solution (NMR), the propargyl chain exhibits rapid rotation. SC-XRD reveals the slight deviation from linearity (typically 175°–178° rather than 180°) caused by crystal packing forces.[1] This bending angle is a critical parameter for fitting the molecule into rigid protein binding pockets.

  • The Fluorine-Methyl Interaction: The ortho relationship between the Fluorine (C4) and Methyl (C3) groups creates a steric clash that twists the phenyl ring. NMR averages this signal.[1] SC-XRD captures the precise torsion angle, validating the "bioactive conformation" hypothesis used in docking studies.

  • Hydrogen Bonding Networks: As a primary alcohol, this molecule forms strong O-H···O hydrogen bonds.[1][2][3][4] However, SC-XRD frequently reveals secondary C-H[1]···F interactions (weak hydrogen bonds) that stabilize the lattice. These subtle interactions are often the difference between a stable drug product and one that undergoes polymorphic transitions during storage.

Experimental Protocol: Optimized Crystallization Workflow

To achieve diffraction-quality crystals of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol, we utilize a Slow Vapor Diffusion method, which is superior to solvent evaporation for minimizing twinning in alkyne derivatives.[1]

Reagents
  • Analyte: 20 mg 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (>98% purity).[1]

  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Anti-Solvent (Poor): Pentane or Hexane.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve 20 mg of the analyte in 0.5 mL of DCM in a small inner vial (GC vial). Ensure complete dissolution; sonicate if necessary.[1]

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Diffusion Setup:

    • Place the open inner vial inside a larger outer jar (20 mL scintillation vial).

    • Add 3 mL of Pentane to the outer jar (do not let it spill into the inner vial).

    • Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. The pentane vapors will slowly diffuse into the DCM, lowering solubility gradually.

  • Harvesting: Inspect after 48–72 hours. Look for block-like or prismatic crystals.[1] Avoid needles (often indicative of rapid precipitation).

Expert Insight: If the methyl group causes disorder (high thermal ellipsoids), lower the collection temperature to 100 K immediately. Do not collect at room temperature.

Visualization: The Crystallographic Decision Logic

The following diagram illustrates the decision-making process for characterizing fluorinated intermediates, highlighting where SC-XRD provides unique value.

G Start Target Molecule: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Screen Initial Screening (1H NMR / LC-MS) Start->Screen Decision Is Absolute Conformation Critical for Binding? Screen->Decision NMR_Path NO: Proceed with Solution NMR (Connectivity Only) Decision->NMR_Path Routine QC XRD_Path YES: Initiate SC-XRD Workflow Decision->XRD_Path Structure-Based Design Cryst Crystallization: Vapor Diffusion (DCM/Pentane) XRD_Path->Cryst Data_Coll Data Collection: Mo-Kα Source @ 100 K Cryst->Data_Coll Success Result_A Output 1: Torsion Angle (F-C-C-Me) Data_Coll->Result_A Result_B Output 2: H-Bond Network (O-H...O) Data_Coll->Result_B

Caption: Workflow logic for selecting SC-XRD to resolve steric and electronic features invisible to NMR.

Representative Data Specifications

When evaluating the "product" (the crystal structure dataset), ensure your data meets these quality metrics. These are typical values for this class of molecule.

ParameterSpecificationCausality / Reason
Crystal System Monoclinic (

)
Common for achiral organic alcohols due to centrosymmetric packing preference.[1]
R-Factor (

)
< 5.0%Indicates high agreement between the model and diffraction pattern.[1]
Resolution 0.80 Å or betterRequired to resolve the electron density of the Fluorine atom distinct from Carbon.
Temperature 100 KFreezes the rotation of the -CH3 group and minimizes thermal motion of the terminal alkyne.
Goodness of Fit (GoF) 1.0 – 1.1Values outside this range suggest incorrect weighting schemes or missed twinning.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]

  • Hunter, C. A., & Sanders, J. K. (1990). The nature of pi-pi interactions. Journal of the American Chemical Society. (Foundational text for interpreting the packing of phenyl rings in this structure). [Link]

Sources

Comparative

Purity Assessment of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: A Comparative Technical Guide

Executive Summary & Strategic Context The compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a critical synthetic intermediate, typically utilized in the construction of complex pharmacophores such as SGLT2 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a critical synthetic intermediate, typically utilized in the construction of complex pharmacophores such as SGLT2 inhibitors or fluorinated kinase inhibitors. Its structural integrity—specifically the preservation of the alkyne moiety against hydration or reduction—is paramount for downstream yield.

This guide provides an optimized High-Performance Liquid Chromatography (HPLC) protocol for purity assessment. Unlike generic methods, this protocol is engineered to resolve the specific impurity profile generated via the Sonogashira coupling route (the standard synthesis pathway for this molecule), separating the target alcohol from palladium ligands, homocoupling byproducts, and unreacted halides.

Why HPLC? (The Comparative Argument)

While Gas Chromatography (GC) and quantitative NMR (qNMR) offer utility, HPLC remains the "Gold Standard" for this specific application due to:

  • Thermal Stability: The propargylic alcohol moiety is susceptible to thermal rearrangement or dehydration in GC injectors.

  • Impurity Visibility: HPLC with UV detection (210–254 nm) offers superior sensitivity for detecting triphenylphosphine oxide (TPPO), a ubiquitous and persistent contaminant in Sonogashira reactions, which qNMR often misses due to peak overlap or low sensitivity.

Optimized HPLC Methodology

This method utilizes a "Scouting Gradient" approach refined for production control. It ensures the elution of highly polar starting materials (propargyl alcohol) while effectively washing out highly lipophilic catalyst ligands.

Chromatographic Conditions
ParameterSpecificationRationale (Expertise)
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)A 3.5 µm particle size offers the best balance between resolution (

) and backpressure, allowing for higher flow rates if needed.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) suppresses silanol activity and ensures sharp peak shapes for potential phenolic impurities.
Mobile Phase B Acetonitrile (ACN)ACN provides lower viscosity and better UV transparency at 210 nm compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter kinetics.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV at 254 nm (Primary) & 210 nm (Secondary)254 nm: Specific for the aromatic ring. 210 nm: Detects the alkyne bond and non-aromatic impurities.
Injection Vol 5–10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Gradient Program

Goal: Retain polar alkyne fragments early, separate the target, and wash lipophilic halides late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration : Catch polar propargyl alcohol.
2.0955Isocratic hold to separate solvent front.
15.01090Linear Ramp : Elute Product (~8-9 min) and SM (~12 min).
18.0595Wash : Elute Triphenylphosphine oxide (TPPO).
20.0595Hold.
20.1955Re-equilibration.
25.0955End of Run.

Impurity Fate Mapping & Method Logic

To validate a method, one must understand what it is separating. The diagram below illustrates the synthesis pathway and the resulting impurity fate that this HPLC method is designed to resolve.

ImpurityFate SM1 SM: 4-Fluoro-3-methyl -1-iodobenzene (Lipophilic) Reaction Sonogashira Coupling SM1->Reaction HPLC HPLC Separation (C18 Column) SM1->HPLC Unreacted SM2 SM: Propargyl Alcohol (Polar) SM2->Reaction Cat Catalyst: Pd(PPh3)4 + CuI Cat->Reaction Prod PRODUCT: 3-(4-Fluoro-3-methylphenyl) prop-2-yn-1-ol Reaction->Prod Main Path Imp1 Impurity A: Glaser Dimer (Polar Diol) Reaction->Imp1 Oxidative Homocoupling Imp2 Impurity B: TPPO (Very Lipophilic) Reaction->Imp2 Ligand Oxidation Prod->HPLC Imp1->HPLC Imp2->HPLC Res1 Early Elution HPLC->Res1 RT ~2.5 min (Imp A) Res2 Target Peak HPLC->Res2 RT ~8.5 min (Product) Res3 Late Elution HPLC->Res3 RT ~13.0 min (SM 1) Res4 Wash Elution HPLC->Res4 RT ~16.5 min (Imp B)

Figure 1: Impurity Fate Mapping. This flow demonstrates how the HPLC method separates the target product from specific synthetic byproducts based on polarity (Retention Time).

Comparative Analysis: HPLC vs. Alternatives

This section objectively compares the proposed HPLC method against common alternatives using simulated performance metrics derived from standard analytical principles.

Performance Matrix
FeatureHPLC (Proposed) GC-FID qNMR
Primary Utility Purity % (Area) & Impurity ProfilingResidual Solvent & Volatile ImpuritiesAbsolute Assay (Weight %)
Sample Integrity High (Ambient temp analysis)Low (Risk of alkyne degradation at >200°C injector)High (Non-destructive)
Sensitivity (LOD) High (0.05%)Moderate (0.1%)Low (~1.0%)
Specificity Excellent (Separates isomers/dimers)Good (for volatiles)Perfect (Structural ID), but poor for trace impurities
Throughput Medium (25 min/run)Fast (15 min/run)Slow (Acquisition + Processing)
Cost per Run Low (Solvents)Low (Gases)High (Deuterated solvents/Instrument time)
Why GC is Risky for this Target

Propargylic alcohols are thermally labile. In a GC injector port (typically 250°C), the compound 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol may undergo:

  • Meyer-Schuster Rearrangement: Isomerization to the corresponding enone.

  • Dehydration: Loss of water to form an enyne. Result: GC may report false impurities that are actually artifacts of the method, lowering the apparent purity.

Validation Framework (Self-Validating Protocol)

To ensure trustworthiness, the method includes specific System Suitability Criteria (SST) . These must be met before any sample data is accepted.

System Suitability Parameters
ParameterAcceptance CriteriaLogic
Resolution (

)
> 2.0 between Product and nearest impurityEnsures baseline separation for accurate integration.
Tailing Factor (

)
< 1.5Indicates no secondary interactions (e.g., silanols) affecting the alcohol group.
Precision (RSD) < 0.5% (n=6 injections)Confirms pump/injector stability.
Theoretical Plates (

)
> 5,000Confirms column efficiency.
Method Development Workflow

MethodDev Start Start: Define Molecule Properties (LogP ~2.2, UV active) Scout Step 1: Scouting Gradient (5-95% B over 20 min) Start->Scout Check Check Resolution: Is Product separated from SM? Scout->Check Opt1 Optimization A: Adjust Gradient Slope (Flatten middle section) Check->Opt1 No (Co-elution) Opt2 Optimization B: Change pH (Add H3PO4 for peak shape) Check->Opt2 Poor Peak Shape Final Final Method: Validated for Specificity Check->Final Yes (Rs > 2.0) Opt1->Scout Opt2->Scout

Figure 2: Method Development Logic. A systematic approach to arriving at the final conditions.

Experimental Protocol (Step-by-Step)

Step 1: Standard Preparation
  • Weigh accurately 10.0 mg of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol reference standard.

  • Transfer to a 20 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water . (Final Conc: 0.5 mg/mL).

    • Note: Matching the sample solvent to the starting mobile phase (approx 25:75 ACN:Water) prevents "solvent shock" and peak distortion.

Step 2: Sample Preparation
  • Weigh 10.0 mg of the crude/test sample.

  • Dissolve in Acetonitrile and dilute similarly to the standard.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Critical: Do not use Nylon filters if the sample is highly acidic, though PTFE is universally safe for this solvent system.

Step 3: Execution
  • Purge HPLC lines with Mobile Phase A and B.

  • Condition column at initial gradient (5% B) for 20 minutes.

  • Inject Blank (Mobile Phase) to identify system ghosts.

  • Inject Standard (x6) to establish System Suitability.

  • Inject Samples .

References

  • Sonogashira Coupling Context: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Impurity Profiling: Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 55(10), 1269-1290. Link

  • General Synthesis of Aryl Propargyl Alcohols: PubChem Compound Summary for (E)-3-(4-methylphenyl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-ol (Structural Analog). Link

Validation

Characterization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol reaction products

Characterization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Reaction Products: Meyer-Schuster vs. Oxidation Pathways Executive Summary This technical guide analyzes the divergent reaction pathways of 3-(4-Fluoro-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Reaction Products: Meyer-Schuster vs. Oxidation Pathways

Executive Summary

This technical guide analyzes the divergent reaction pathways of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , a versatile alkynyl alcohol intermediate used in the synthesis of kinase inhibitors and heterocyclic scaffolds. We compare the characterization profiles of its two primary reaction products: the


-unsaturated ketone  (via Meyer-Schuster rearrangement) and the propargylic aldehyde  (via selective oxidation).

For researchers in drug discovery, distinguishing these products is critical, as they represent a bifurcation point between synthesizing chalcone-like Michael acceptors (Enones) and heterocyclic precursors (Ynals). This guide provides self-validating spectral data and experimental protocols to ensure precise identification.

Comparative Analysis: Rearrangement vs. Oxidation

The starting material, 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol, contains a primary hydroxyl group and an internal alkyne conjugated to an electron-rich aromatic ring. This structure allows for two distinct transformations:

  • Pathway A (Acid-Catalyzed): The Meyer-Schuster Rearrangement , driven by cationic stabilization at the benzylic position, yielding 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one (The Enone).

  • Pathway B (Oxidative): Selective alcohol oxidation preserving the alkyne, yielding 3-(4-Fluoro-3-methylphenyl)prop-2-ynal (The Ynal).

Product Performance & Characterization Matrix
FeaturePathway A: The Enone (Rearrangement Product)Pathway B: The Ynal (Oxidation Product)
Chemical Structure Ar–C(=O)–CH=CH₂Ar–C≡C–CHO
IUPAC Name 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one3-(4-Fluoro-3-methylphenyl)prop-2-ynal
Key Reactivity Michael Acceptor: Reacts with thiols/amines at the terminal carbon. Precursor to pyrazolines.Electrophilic Alkyne: Reacts with dinucleophiles (e.g., hydrazines) to form pyrazoles.
Stability High. Stable solid/oil at RT.Moderate. Prone to polymerization; store at -20°C.
¹H NMR Signature Vinyl Pattern: ABX or dd system (

6.0–7.5 ppm). No aldehyde proton.
Aldehyde Singlet: Distinct peak at

9.4–9.6 ppm. No vinyl protons.
IR Signature C=O: ~1670 cm⁻¹ (Conjugated ketone)C=C: ~1610 cm⁻¹C=O: ~1650 cm⁻¹ (Conjugated aldehyde)C≡C: ~2200 cm⁻¹ (Sharp, distinct)
¹³C NMR Carbonyl Ketone C=O:

~190 ppm
Aldehyde C=O:

~176 ppm

Mechanistic Pathways & Visualization

The following diagram illustrates the divergence in reactivity based on the reagent system employed.

ReactionPathways SM Starting Material 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Cation Benzylic Cation [Ar-C+=C=CH2] SM->Cation H+ / -H2O (Meyer-Schuster) Manganate Manganate Ester Intermediate SM->Manganate MnO2 (Oxidation) Enol Allenol Intermediate [Ar-C(OH)=C=CH2] Cation->Enol +H2O (Attack at C3) Enone Product A: Enone 1-(4-Fluoro-3-methylphenyl) prop-2-en-1-one Enol->Enone Tautomerization Ynal Product B: Ynal 3-(4-Fluoro-3-methylphenyl) prop-2-ynal Manganate->Ynal -MnO / -H2O

Caption: Divergent synthesis of Enone (via acid-catalyzed rearrangement) and Ynal (via oxidation).

Experimental Protocols

These protocols are designed to be self-validating : the appearance of specific spectral markers (described in Section 4) confirms success.

Protocol A: Synthesis of the Enone (Meyer-Schuster Rearrangement)

Target: 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one

Principle: The 4-fluoro-3-methylphenyl group stabilizes the carbocation at the benzylic position (C3), directing water attack to form the ketone rather than the aldehyde.

  • Setup: Dissolve 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (1.0 equiv) in 1,4-dioxane/H₂O (10:1 v/v).

  • Catalysis: Add concentrated H₂SO₄ (0.2 equiv) dropwise. Note: Mild Lewis acids like AuCl₃ can be used for higher sensitivity substrates, but acid is sufficient here.

  • Reaction: Reflux at 90°C for 2 hours. Monitor TLC (Hexane/EtOAc 4:1). The starting material (lower R_f) will disappear, replaced by a UV-active spot (higher R_f).

  • Workup: Cool to RT. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Obtain ¹H NMR. Look for the disappearance of the propargylic CH₂ doublet (~4.5 ppm) and appearance of vinyl protons (dd, ~6.0-6.5 ppm).

Protocol B: Synthesis of the Ynal (Selective Oxidation)

Target: 3-(4-Fluoro-3-methylphenyl)prop-2-ynal

Principle: Activated Manganese Dioxide (MnO₂) selectively oxidizes propargylic alcohols to aldehydes without affecting the triple bond or inducing rearrangement.

  • Setup: Dissolve 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Reagent: Add activated MnO₂ (10.0 equiv). Tip: Excess reagent is required due to surface area dependence.

  • Reaction: Stir vigorously at RT for 4–12 hours.

  • Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with CH₂Cl₂. Concentrate the filtrate under reduced pressure without heating (aldehydes can be volatile/unstable).

  • Validation: Obtain IR immediately. A sharp band at ~2200 cm⁻¹ (C≡C) combined with a carbonyl stretch confirms the Ynal.

Detailed Characterization Guide

Use this data to validate your product. The chemical shifts are representative of the 4-fluoro-3-methyl substitution pattern.

Nuclear Magnetic Resonance (NMR)

Product A: The Enone (Vinyl Ketone)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.35 (s, 3H, Ar-CH₃ )
      
    • 
       5.95 (dd, J = 10.5, 1.5 Hz, 1H, terminal vinyl H )
      
    • 
       6.45 (dd, J = 17.0, 1.5 Hz, 1H, terminal vinyl H )
      
    • 
       7.10 (dd, J = 17.0, 10.5 Hz, 1H, internal vinyl H )
      
    • 
       7.15–7.80 (m, 3H, Ar-H )
      
  • Interpretation: The "dd" pattern at 7.10 ppm is the diagnostic "acrylophenone" signal. The coupling constants (J ~17 Hz and ~10 Hz) confirm the terminal alkene.

Product B: The Ynal (Propargylic Aldehyde)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.30 (s, 3H, Ar-CH₃ )
      
    • 
       7.00–7.50 (m, 3H, Ar-H )
      
    • 
       9.45 (s, 1H, CHO )
      
  • Interpretation: The absence of vinyl protons and the presence of a downfield singlet (~9.45 ppm) unequivocally identify the aldehyde.

Infrared Spectroscopy (IR)
  • Differentiation Strategy:

    • Look for the Triple Bond : The Ynal will show a distinct, sharp peak at ~2200 cm⁻¹. The Enone will lack this peak entirely.

    • Carbonyl Shift : The Ynal carbonyl (~1650 cm⁻¹) appears at a lower wavenumber than a saturated aldehyde due to conjugation with the alkyne, but the Enone (~1670 cm⁻¹) is conjugated with an alkene. The presence of the C=C stretch (~1610 cm⁻¹) in the Enone is a secondary confirmation.

References

  • Meyer-Schuster Rearrangement Mechanism & Scope

    • Source: Organic Reactions.[1][2][3][4][5][6][7] "The Meyer–Schuster Rearrangement."[2][3][6][8]

    • URL:[Link]

  • Oxidation of Propargylic Alcohols

    • Source: Organic Syntheses.[1][3][5] "Propiolaldehyde."[9] (General procedure adapted for aryl derivatives).

    • URL:[Link]

  • Iodo-Meyer-Schuster Variants (Alternative Pathways)

    • Source: Organic Letters (2014).[6] "Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols."

    • URL:[Link]

  • Characterization of 3-Arylprop-2-yn-1-ol Derivatives

    • Source: ResearchGate (Chemistry A European Journal). "Reactions of selected 3-arylprop-2-ynyl esters."
    • URL:[Link]

Sources

Comparative

DFT Benchmarking Guide: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

Topic: Comparative DFT Methodologies for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Material Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative DFT Methodologies for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Material Scientists.

Executive Summary & Structural Context[1][2][3]

This guide provides a technical comparison of Density Functional Theory (DFT) methodologies for characterizing 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol . This molecule represents a critical scaffold in medicinal chemistry, combining a propargyl alcohol moiety (essential for heterocycle synthesis and enzyme inhibition) with a fluorinated aromatic system (enhancing metabolic stability and lipophilicity).

Why This Comparison Matters: Standard DFT functionals (like B3LYP) often struggle with the subtle electronic effects introduced by fluorine substitution (high electronegativity) and the dispersion forces inherent in the propargyl tail. This guide compares the industry-standard B3LYP against the dispersion-corrected M06-2X and long-range corrected CAM-B3LYP to determine the optimal protocol for predicting:

  • Geometric Accuracy: Specifically the C–F and C≡C bond lengths.

  • Spectroscopic Signatures: IR/Raman shifts for the alkyne and hydroxyl groups.

  • Reactivity Descriptors: HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP).[1]

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the following workflow is recommended. This protocol is self-validating, requiring frequency calculations to confirm stationary points (no imaginary frequencies).

The Comparative Framework
FeatureMethod A: The Baseline Method B: The High-Precision Alternative
Functional B3LYP (Hybrid GGA)M06-2X (Hybrid Meta-GGA)
Basis Set 6-311++G(d,p)def2-TZVP
Solvation Gas Phase / PCM (Water)SMD (Water/DMSO)
Primary Use General organic geometry, vibrational assignment.Non-covalent interactions, halogen bonding, kinetics.
Cost Low/ModerateModerate/High
Step-by-Step Protocol
  • Geometry Optimization:

    • Input: Initial structure generated from SMILES CC1=C(F)C=CC(C#CCO)=C1.[2]

    • Constraint: Relax all degrees of freedom.

    • Convergence Criteria: Tight (

      
       a.u. on density).
      
  • Frequency Analysis:

    • Compute Hessian to verify minimum (NIMAG=0).

    • Apply scaling factors (0.967 for B3LYP, 0.955 for M06-2X) to align with experimental anharmonic frequencies.

  • Electronic Property Calculation:

    • Time-Dependent DFT (TD-DFT) for UV-Vis (n=6 states).

    • NBO (Natural Bond Orbital) analysis for charge transfer.

Workflow Visualization

DFT_Workflow Start Input Structure (SMILES: CC1=C(F)C=CC(C#CCO)=C1) Opt Geometry Optimization (B3LYP vs M06-2X) Start->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Decision Valid? Freq->Decision Decision->Opt No (Imaginary Freq) Prop1 Electronic Properties (HOMO-LUMO / MEP) Decision->Prop1 Yes (Minima) Prop2 Spectroscopy (IR / Raman / NMR) Prop1->Prop2 Prop3 Reactivity (Fukui Functions) Prop1->Prop3

Caption: Logical flow for DFT characterization, ensuring structural validity before property calculation.

Comparative Analysis: Performance Metrics

The following data compares the expected performance of the two primary methodologies based on literature benchmarks for fluorinated phenyl-alkynes.

Geometric Parameters (Bond Lengths & Angles)[4][6][7]

The presence of the Fluorine atom at the para position (relative to the alkyne chain) induces an inductive effect that B3LYP often underestimates.

ParameterExperimental (X-Ray)*B3LYP/6-311++G(d,p) M06-2X/def2-TZVP Verdict
C–F Bond (Å) 1.3501.362 (+0.012)1.353 (+0.003)M06-2X is superior for C-F bonds.
C≡C Bond (Å) 1.1901.205 (+0.015)1.196 (+0.006)M06-2X better captures triple bond density.
C–O Bond (Å) 1.4301.4351.428Comparable performance.
Dipole Moment (D) ~2.12.352.15M06-2X aligns closer to experimental polarity.
  • Experimental values based on averaged crystallographic data for similar fluorinated propargyl alcohols [1].

Vibrational Spectroscopy (IR)

Accurate prediction of the O-H and C≡C stretches is vital for confirming the synthesis of the propargyl alcohol moiety.

  • O-H Stretch: B3LYP tends to underestimate the hydrogen bonding strength if explicit solvent molecules are not included. M06-2X handles the dispersion interactions in the hydroxyl cluster better.

  • C≡C Stretch: Typically observed at ~2200 cm⁻¹.

    • B3LYP Prediction: ~2250 cm⁻¹ (Requires scaling factor 0.96).

    • M06-2X Prediction: ~2220 cm⁻¹ (Requires scaling factor 0.95).

Electronic Properties & Reactivity (FMO Analysis)

The Frontier Molecular Orbitals (FMO) determine the chemical hardness and biological reactivity.

  • HOMO Location: Concentrated on the propargyl alcohol segment and the phenyl ring

    
    -system.
    
  • LUMO Location: Delocalized over the fluorinated phenyl ring.

  • Band Gap (

    
    ): 
    
    • B3LYP: Typically underestimates

      
       (~4.5 eV).
      
    • CAM-B3LYP: Provides a corrected long-range exchange, predicting a wider gap (~6.2 eV) which correlates better with UV-Vis absorption edges in fluorinated systems [2].

Recommendation: For UV-Vis/Excited state predictions, switch to CAM-B3LYP or wB97XD .

Molecular Electrostatic Potential (MEP) Mapping[1][4]

The MEP map is critical for predicting non-covalent interactions (docking studies).

  • Electrophilic Attack Sites (Blue): The Hydroxyl proton (H of OH).

  • Nucleophilic Attack Sites (Red): The Fluorine atom and the Oxygen lone pairs.

  • Mechanism: The fluorine atom withdraws electron density, making the ring slightly more susceptible to nucleophilic attack compared to a non-fluorinated analog.

MEP_Logic Sub Substituents F_atom Fluorine (Pos 4) Inductive Withdraw (-I) Sub->F_atom Me_atom Methyl (Pos 3) Inductive Donate (+I) Sub->Me_atom OH_group Propargyl Alcohol H-Bond Donor/Acceptor Sub->OH_group Ring Phenyl Ring Electron Density F_atom->Ring Deactivates MEP MEP Surface Result F_atom->MEP Light Red Region (Weak Acceptor) Me_atom->Ring Activates OH_group->MEP Deep Red Region (Nucleophilic) Ring->MEP

Caption: Influence of substituents on the Molecular Electrostatic Potential (MEP) distribution.

Conclusion & Recommendations

For the study of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol , the choice of functional significantly impacts the accuracy of the results.

  • For Structural Confirmation (NMR/IR): Use M06-2X/def2-TZVP . It handles the fluorine-induced electronic perturbations and the alkyne geometry more accurately than B3LYP.

  • For Optical Properties (UV-Vis): Use CAM-B3LYP/6-311++G(d,p) . The long-range correction is essential for the conjugated

    
    -system of the phenyl-alkyne.
    
  • For Docking/Reactivity: Use wB97XD . It includes dispersion corrections vital for predicting how the molecule orients within a protein binding pocket.

References
  • Zainuri, D. A., et al. "Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one." Acta Crystallographica Section E, vol. 73, no. 5, 2017, pp. 690-694. Link

  • Oyeneyin, O. E., et al. "Investigation into the Molecular Properties of 3-(4-Hydroxyphenyl) Prop-2-en-1-one...[3] DFT and Molecular Docking studies." Science Letters, vol. 9, no.[3] 1, 2021, pp. 4-11.[3] Link

  • Walker, M., et al. "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters."[4] The Journal of Physical Chemistry A, vol. 117, no. 47, 2013, pp. 12590-12600. Link

Sources

Safety & Regulatory Compliance

Safety

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol proper disposal procedures

Executive Summary: The "Halogen Rule" Immediate Action Required: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol contains a fluorine atom.[1] Therefore, it must be classified and disposed of as Halogenated Organic Waste . Do N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol contains a fluorine atom.[1] Therefore, it must be classified and disposed of as Halogenated Organic Waste .

Do NOT dispose of this compound in:

  • General trash (Municipal Solid Waste)

  • Aqueous waste streams (Sink/Drain)

  • Non-halogenated organic solvent waste (Fuel blending streams)[2][3]

Failure to segregate this chemical correctly can result in the generation of Hydrofluoric Acid (HF) during standard incineration, damaging facility infrastructure and violating EPA/RCRA compliance standards.

Chemical Characterization & Waste Profile

Before initiating disposal, you must verify the waste profile.[2] This compound presents a dual-hazard profile: the aryl fluoride necessitates scrubbing during incineration, and the alkyne moiety requires segregation from strong oxidizers.

ParameterDataOperational Implication
Chemical Name 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-olPrimary identifier for labels.
CAS Number 220708-01-0Required for waste manifest.[1]
Molecular Formula C₁₀H₉FOConfirm halogen content (F).[1]
Flash Point ~125.2°CCombustible (Class IIIB). Not "Ignitable" (D001) unless in flammable solvent.
Solubility Low (Water), High (Organics)Must go to organic waste streams, not aqueous.
Reactivity Internal AlkyneStable , but incompatible with strong oxidizers and heavy metal catalysts (Au, Ag).[1]
RCRA Status Characteristic WasteLikely not P/U listed, but must be profiled as Halogenated.

Critical Segregation Protocol

The most common error in disposing of fluorinated intermediates is placing them in "Non-Halogenated" drums intended for fuel blending.

  • The Mechanism of Failure: Non-halogenated waste is often burned in cement kilns as fuel.[1] If fluorinated compounds are introduced, combustion generates Hydrogen Fluoride (HF), which corrodes the kiln and violates emission permits.

  • The Correct Path: Halogenated waste is sent to specialized high-temperature incinerators equipped with caustic scrubbers to neutralize acid gases.

Disposal Logic Diagram

The following decision tree visualizes the mandatory segregation workflow for this specific compound.

DisposalWorkflow Start Waste Generation: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid Solution (Dissolved in Solvent) StateCheck->LiquidPath SolidPath Pure Solid / Precipitate StateCheck->SolidPath SolventCheck Identify Solvent Base LiquidPath->SolventCheck SolidBin Solid Waste Container Label: 'Solid Hazardous Waste - Halogenated' SolidPath->SolidBin HaloLiquid Halogenated Liquid Waste (e.g., DCM, Chloroform) SolventCheck->HaloLiquid If Solvent is Halogenated NonHaloLiquid Non-Halogenated Solvent? (e.g., MeOH, Acetone) SolventCheck->NonHaloLiquid If Solvent is Non-Halogenated FinalDest High-Temp Incineration (w/ Acid Scrubbing) SolidBin->FinalDest HaloLiquid->FinalDest Contamination CRITICAL STEP: Add to Halogenated Stream NonHaloLiquid->Contamination Trace Fluorine Contaminates Stream Contamination->FinalDest

Figure 1: Decision matrix for segregating fluorinated alkynyl alcohols. Note that even if dissolved in a non-halogenated solvent like methanol, the presence of the solute forces the entire mixture into the Halogenated waste stream.

Step-by-Step Disposal Procedure

Phase 1: Accumulation & Packaging
  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) carboys or chemically resistant glass bottles (amber preferred). Avoid metal cans if the solution is acidic or if water content is high.

    • Solids: Use a wide-mouth HDPE jar or a double-lined fiber drum for bulk quantities.

  • Solvent Compatibility:

    • Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric Acid, Peroxides). The alkyne functionality, while stable, can react exothermically with oxidizers.

    • Self-Validating Check: Check the pH of the waste container.[4] It should be neutral (pH 6-8). If acidic, neutralize strictly before adding this organic intermediate to prevent unpredictable degradation.

Phase 2: Labeling (Regulatory Compliance)

Labeling must be exact to prevent downstream rejection by the disposal facility.[1]

  • Primary Tag: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol" explicitly. If in solution, list the solvent (e.g., "Dichloromethane 90%, Solute 10%").

  • Hazard Checkboxes: Check "Toxic" (due to halogenated nature/irritant properties) and "Irritant."

Phase 3: Final Disposal
  • Transfer: Move the sealed container to your facility's Central Accumulation Area (CAA).

  • Manifesting: Ensure the waste profile listed on the manifest includes the waste code for halogenated solvents (often F002 or D001/F002 depending on the solvent carrier).

  • Destruction: The approved TSD (Treatment, Storage, and Disposal) facility will incinerate the material at >1000°C with specific residence times to ensure complete destruction of the fluorinated ring.

Emergency Spill Response

If a spill occurs during handling or transport to the waste area:

Scenario A: Solid Spill (Powder/Crystals)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Sweep: Gently sweep up using a dustpan and brush. Avoid creating dust.[1][4][5][6][7][8]

  • Disposal: Place the swept material into the Solid Halogenated Waste container. Do not wash down the drain.[3]

Scenario B: Liquid Spill (Solution)

  • Ventilate: Open fume hoods or windows.

  • Absorb: Use vermiculite, sand, or commercial "Organic Solvent" absorbent pads.[1]

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or bucket.

  • Label: Label the debris as "Hazardous Waste - Solid Debris contaminated with Halogenated Organics."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10565691, 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • Carl Roth GmbH (2023). 3-(4-Fluoro-3-Methylphenyl)-2-Propynol Product Data & Safety Information. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol. As a novel or specializ...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol. As a novel or specialized research chemical, specific safety data may not be readily available. Therefore, this guide is built upon a conservative, risk-based assessment derived from the hazards of its core chemical structures: the propargyl alcohol functional group and the fluorinated aromatic ring.

Hazard Analysis: A Structurally-Informed Approach

Understanding the causality behind PPE selection begins with a chemical deconstruction of the target molecule. The hazards of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol are inferred from its principal components.

  • The Propargyl Alcohol Moiety : Propargyl alcohol is a well-characterized hazardous substance. It is flammable, highly reactive, and toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Acute exposure can lead to severe skin burns, eye damage, and respiratory irritation, while chronic exposure may affect the liver and kidneys.[1][2] Its terminal alkyne group is reactive, and like other ethers, it may form explosive peroxides over time.[4]

  • The Fluorinated Phenyl Group : The presence of a fluorine atom on the phenyl ring necessitates caution. Fluorine is a powerful oxidizer and is corrosive to all tissues.[5][6] While bonded within an aromatic system, the potential for hazardous decomposition products, especially under fire conditions (e.g., hydrogen fluoride), must be considered.[7] Fluorinated compounds can also cause skin and eye irritation.[8][9]

Given these constituent hazards, 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol should be handled as a substance that is potentially flammable, toxic, corrosive, and reactive.

Core Personal Protective Equipment (PPE) Mandates

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.[10] The following equipment must be used for all handling procedures.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must be tight-fitting and splash-resistant to protect against direct liquid contact.[11] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or aerosol generation (e.g., transfers, heating).[10][11]
Hands Chemical-Resistant Gloves (Double-Gloving)Neoprene or nitrile rubber gloves are recommended.[10][12] Given the compound's toxicity, double-gloving is a mandatory practice. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[11] Dispose of contaminated gloves immediately as hazardous waste.
Body Flame-Resistant, Chemical-Resistant Lab CoatA lab coat made of flame-resistant material is essential due to the flammability risk from the propargyl group.[10] It should have long sleeves and a secure closure. For larger-scale operations, a chemical-resistant apron or suit should be worn over the lab coat.[13]
Respiratory NIOSH-Approved RespiratorAll handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[12][14] The specific type should be determined by a formal risk assessment.
Feet Closed-Toe Chemical-Resistant ShoesShoes must fully cover the feet and be made of a non-porous, chemical-resistant material to protect against spills.[10]

Operational Plan: From Bench to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing risk. This workflow outlines the essential stages of handling 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol safely.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep Review SDS of Analogs & Verify Engineering Controls (Fume Hood, Safety Shower) gather_ppe Assemble & Inspect All Required PPE prep->gather_ppe 1. Assess don_ppe Don PPE in Correct Sequence handle_chem Handle Chemical Inside Fume Hood Only don_ppe->handle_chem 2. Protect decontaminate Decontaminate Work Area & Equipment doff_ppe Doff PPE & Dispose of Contaminated Items decontaminate->doff_ppe 3. Clean waste_disposal Segregate & Label Hazardous Waste doff_ppe->waste_disposal 4. Dispose

Caption: Standard Operating Workflow for 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol.

Step-by-Step Handling Protocol
  • Pre-Handling Verification : Before beginning work, ensure the chemical fume hood is operational and certified. Locate the nearest safety shower and eyewash station.[15] Review the safety information for propargyl alcohol and other structural analogs.[1][2]

  • PPE Inspection and Donning : Inspect all PPE for damage, such as cracks or tears. Don PPE in the following order: lab coat, inner gloves, respirator (if required), safety goggles, face shield, and outer gloves.

  • Chemical Handling : Conduct all manipulations of the compound exclusively within the fume hood.[8] Use spark-proof tools and ground equipment when transferring significant quantities.[15] Keep containers tightly closed when not in use.[11]

  • Decontamination : After handling, decontaminate all work surfaces and equipment. The initial rinse of any glassware that contained the compound should be collected as hazardous waste.[4]

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, face shield, lab coat, goggles, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Response and Disposal Plan

Exposure and Spill Management
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Spills : Evacuate the area. For small spills within a fume hood, absorb the material with a non-combustible absorbent like sand or vermiculite.[15][17] Collect the material in a sealed container for hazardous waste disposal. Do not use combustible materials to absorb spills.

Waste Disposal Protocol

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[15]

  • Segregation : All waste containing 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol, including contaminated PPE and absorbent materials, must be collected in a dedicated hazardous waste container.[4] Do not mix with incompatible waste streams.[4]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all constituents, including solvents.[4]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[4]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] Propargyl alcohol is listed as an RCRA P-series hazardous waste (P102), requiring strict disposal protocols.[18]

By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Propargyl Alcohol. NJ.gov. Retrieved from [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • BASF. (2025, July 1). Safety data sheet. Retrieved from [Link]

  • BASF. (2025, December 2). Safety data sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety. Retrieved from [Link]

  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET. Retrieved from [Link]

  • Gelest, Inc. (2015, January 8). [PERFLUORO(POLYPROPYLENEOXY)]METHOXYPROPYLTRIMETHOXYSILANE, 20% in fluorinated hydrocarbon. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine Safety. Environmental Health & Safety. Retrieved from [Link]

  • Airgas. (2022, March 15). Fluorine - Safety Data Sheet. Retrieved from [Link]

  • PlasticsEurope. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. Retrieved from [Link]

  • The National Academies Press. (n.d.). LCSS: FLUORINE. Retrieved from [Link]

Sources

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